Technical Documentation Center

Amphotericin b methyl ester hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amphotericin b methyl ester hydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Antiviral Profiling of Amphotericin B Methyl Ester Hydrochloride

Executive Summary Amphotericin B Methyl Ester Hydrochloride (AME) represents a critical structural evolution of the parent polyene macrolide, Amphotericin B (AmB). While AmB is historically entrenched as a "gold standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amphotericin B Methyl Ester Hydrochloride (AME) represents a critical structural evolution of the parent polyene macrolide, Amphotericin B (AmB). While AmB is historically entrenched as a "gold standard" antifungal, its clinical utility is severely limited by nephrotoxicity and poor aqueous solubility. AME overcomes these barriers through esterification, yielding a water-soluble compound with a significantly improved toxicological profile.

This guide analyzes the antiviral properties of AME, a distinct pharmacological application separate from its antifungal roots.[1] Unlike standard antivirals that target viral enzymes (polymerases, proteases), AME acts as a lipid-targeting agent , disrupting the structural integrity of enveloped viruses. This distinct mechanism makes it a valuable tool for researching resistance-refractory pathogens, including HIV-1, Vesicular Stomatitis Virus (VSV), and Herpes Simplex Virus (HSV).

Chemical Profile & Solubility

Compound: Amphotericin B Methyl Ester Hydrochloride Class: Polyene Macrolide Antibiotic (Derivative) Key Modification: Methyl esterification of the carboxylic acid group at C-37.

Solubility & Stability

The hydrochloride salt form confers water solubility, a decisive advantage over the parent AmB, which requires deoxycholate or liposomal formulations for solubilization.

  • Aqueous Solubility: Soluble in water (up to ~50 mg/mL) and methanol.

  • Stability: AME is sensitive to light and heat. Solutions should be prepared fresh or stored at -20°C shielded from light.

  • Relevance: High solubility allows for high-concentration viral inactivation studies without the confounding cytotoxicity of solvents like DMSO.

Mechanism of Action: The Lipid-Targeting Paradigm

The antiviral potency of AME is not enzymatic but structural . It exploits the lipid composition of the viral envelope, specifically the presence of host-derived sterols (cholesterol).[2]

Sterol Sequestration & Pore Formation
  • Binding: AME molecules bind irreversibly to sterols (cholesterol) embedded within the viral lipid envelope.

  • Complexation: The polyene regions of AME aggregate to form barrel-stave channels or pores.

  • Destabilization: These pores disrupt the osmotic integrity of the virion, leading to "leakage" of internal components or gross morphological deformation preventing fusion with host cells.

Inhibition of Viral Budding (HIV-1 Specific)

In HIV-1 research, AME has been shown to inhibit the budding and maturation of viral particles. By binding to cholesterol in the host plasma membrane (specifically at lipid rafts where HIV buds), AME rigidifies the membrane, preventing the curvature required for virion fission.

Critical Counter-Mechanism: The IFITM3 Warning

Expert Note: While AME destroys free virions, researchers must be aware of a polyene-class effect regarding Influenza A . Amphotericin B has been observed to negate the antiviral effect of IFITM3 (Interferon-Induced Transmembrane Protein 3), a host restriction factor.[3][4] It increases membrane fluidity in a way that bypasses IFITM3 protection. While AME is distinct, this potential liability should be controlled for in influenza assays.

Visualization: Mechanism of Action

G AME AME Hydrochloride (Water Soluble) ViralEnv Viral Envelope (Lipid Bilayer + Cholesterol) AME->ViralEnv Targets Free Virion HostMem Host Lipid Rafts AME->HostMem Targets Infected Cell Binding Sterol Binding (Polyene-Cholesterol Complex) ViralEnv->Binding Pore Pore Formation (Barrel-Stave Channel) Binding->Pore Budding Inhibition of Viral Budding Binding->Budding Rigidification Lysis Virion Lysis / Fusion Incompetence Pore->Lysis HostMem->Binding

Caption: Dual mechanism of AME: Direct lysis of free virions via pore formation and inhibition of viral budding via lipid raft rigidification.

Spectrum of Activity & Toxicity Profile[5]

Antiviral Spectrum

AME is strictly active against enveloped viruses . It shows no significant activity against non-enveloped viruses (e.g., Adenovirus, Poliovirus) because they lack the lipid target.

Virus FamilyTarget VirusActivity TypeIC50 / Effective Conc.
Retroviridae HIV-1Inhibition of Infectivity & Budding1–10 µM
Rhabdoviridae Vesicular Stomatitis Virus (VSV)Direct Inactivation (Virucidal)1–5 µg/mL
Herpesviridae HSV-1 / HSV-2Plaque Reduction2–10 µg/mL
Togaviridae Sindbis VirusPlaque Reduction~5 µg/mL
Orthomyxoviridae Influenza AMixed (Virucidal vs. IFITM3 risk)Variable
Toxicity: AME vs. Amphotericin B

The primary justification for using AME over AmB in research is the safety margin.

  • Nephrotoxicity: AME is significantly less nephrotoxic than AmB.

  • Neurotoxicity: In rat models, intracisternal injection of AME showed negligible neurotoxicity compared to the severe lethargy and neuronal degeneration caused by AmB.[5]

  • Therapeutic Index: AME allows for antiviral concentrations (10–50 µg/mL) that would be cytotoxic or lethal if attempted with AmB.

Experimental Protocols

Protocol 1: Direct Virucidal Assay (Cell-Free)

Purpose: To determine if AME directly inactivates the virus before it enters the cell.

  • Preparation: Dilute AME Hydrochloride in sterile water to 2x the desired final concentrations (e.g., 0, 2, 10, 20, 100 µg/mL).

  • Virus Mix: Mix 100 µL of virus stock (known PFU/mL) with 100 µL of AME solution.

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Control: Incubate virus with water/media only.

  • Dilution: Immediately dilute the mixture 100-fold or 1000-fold in cold media to stop the reaction and reduce AME concentration below therapeutic levels.

  • Quantification: Plate the diluted samples onto susceptible host cell monolayers (e.g., Vero cells for HSV/VSV) and perform a standard plaque assay.

  • Calculation: % Inactivation = [1 - (PFU_treated / PFU_control)] * 100.

Protocol 2: Plaque Reduction Assay (Cell-Based)

Purpose: To measure inhibition of viral replication in cell culture.

  • Seeding: Seed host cells (e.g., HeLa, Vero) in 6-well plates to reach 90% confluency.

  • Infection: Infect monolayers with virus (~50–100 PFU/well) for 1 hour at 37°C.

  • Overlay: Remove inoculum. Add semi-solid overlay media (e.g., Methylcellulose) containing varying concentrations of AME.

  • Incubation: Incubate for 48–72 hours (virus dependent) until plaques are visible.

  • Fix/Stain: Fix with formaldehyde and stain with Crystal Violet.

  • Analysis: Count plaques. Plot Concentration vs. % Inhibition to determine IC50.

Protocol 3: Cytotoxicity Control (MTS Assay)

Trustworthiness Check: You must verify that antiviral activity is not due to killing the host cell.

  • Seeding: Seed cells in 96-well plates (same density as antiviral assay).

  • Treatment: Add AME at the same concentrations used in the antiviral assay.

  • Incubation: Incubate for the same duration (e.g., 48 hours).

  • Readout: Add MTS/MTT reagent. Measure absorbance at 490 nm.

  • Selectivity Index (SI): Calculate CC50 (Cytotoxic Concentration 50%). SI = CC50 / IC50. An SI > 10 is generally required for a specific antiviral effect.

Visualization: Experimental Workflow

Workflow Stock Virus Stock (Enveloped) AME_Tx AME Treatment (37°C, 1 hr) Stock->AME_Tx Direct Contact Dilution High Dilution (Stop Reaction) AME_Tx->Dilution Prevent Cytotoxicity Infection Infect Monolayer (Vero/HeLa) Dilution->Infection Overlay Overlay + Incubation Infection->Overlay Readout Plaque Count vs Control Overlay->Readout

Caption: Virucidal assay workflow emphasizing the dilution step to distinguish direct viral inactivation from cellular effects.

Future Outlook & Drug Development Context

AME serves as a vital "chemical probe" in virology. While its clinical use is superseded by modern antiretrovirals (ARVs), it remains relevant for:

  • Microbicide Development: Its stability and broad-spectrum activity against enveloped viruses make it a candidate for topical microbicides (e.g., vaginal gels for HIV/HSV prevention).

  • Lipid Raft Research: It is a standard tool for investigating the role of cholesterol in viral entry and budding.

  • Rescue Therapy Models: Investigating polyene derivatives for drug-resistant viral strains where protein-targeting drugs fail.

References

  • Antiviral Effects of Amphotericin B Methyl Ester. Jordan, G. W., & Seet, E. C. (1978).[6] Antimicrobial Agents and Chemotherapy. [Link][7]

  • Comparative Neurotoxicities of Amphotericin B and its Monomethyl Ester Derivative in Rats. Antimicrobial Agents and Chemotherapy. (1993). [Link]

  • Amphotericin B Increases Influenza A Virus Infection by Preventing IFITM3-Mediated Restriction. Lin, T. Y., et al. (2013).[3] Cell Reports. [Link]

  • Inhibition of HIV-1 Replication by Amphotericin B Methyl Ester. Plexus / PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Amphotericin B methyl ester hydrochloride in vitro assay protocol

In Vitro Antifungal Potency and Cytotoxicity Profiling[1] Executive Summary & Compound Profile Amphotericin B Methyl Ester (AME) Hydrochloride is a semi-synthetic derivative of the polyene macrolide antibiotic Amphoteric...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Antifungal Potency and Cytotoxicity Profiling[1]

Executive Summary & Compound Profile

Amphotericin B Methyl Ester (AME) Hydrochloride is a semi-synthetic derivative of the polyene macrolide antibiotic Amphotericin B (AmB). While AmB remains a "gold standard" for systemic fungal infections, its clinical utility is severely limited by dose-dependent nephrotoxicity. AME was developed to improve water solubility and reduce nephrotoxicity.

Although AME demonstrates reduced in vitro toxicity against renal cells compared to AmB, it is historically associated with severe neurotoxicity (leukoencephalopathy) in vivo. Consequently, it is primarily utilized today as a research standard for structure-activity relationship (SAR) studies and as a comparator probe in novel antifungal development pipelines.

Mechanistic Differentiation
  • Amphotericin B (AmB): Amphoteric (contains free carboxyl and amine groups). Forms aggregates that extract ergosterol and form transmembrane pores. High affinity for ergosterol but significant off-target binding to mammalian cholesterol.

  • AME Hydrochloride: The carboxyl group is esterified (methyl ester), and it exists as a hydrochloride salt. This modification alters the net charge (cationic), significantly increasing water solubility and altering the kinetics of pore formation.

Material Preparation & Handling[2][3][4][5][6][7]

Critical Warning: Polyenes are highly sensitive to photo-oxidation and hydrolysis. All manipulations must be performed under low-light conditions (amber vials or foil-wrapped tubes).

2.1. Physicochemical Properties
PropertySpecification
Appearance Yellow to orange crystalline powder
Solubility Water: >50 mg/mL (vs. AmB <0.001 mg/mL at pH 7); DMSO: Soluble
Stability Hygroscopic; Ester bond susceptible to hydrolysis in aqueous solution over time.[1]
Storage -20°C (Desiccated, Dark).
2.2. Stock Solution Protocol

While AME HCl is water-soluble, long-term storage in aqueous buffer is not recommended due to the risk of ester hydrolysis (reverting to insoluble AmB).

Step-by-Step Preparation:

  • Weighing: Weigh 10 mg of AME HCl powder into a sterile, foil-wrapped 15 mL conical tube.

  • Solvent Choice:

    • Preferred (Storage): Dissolve in 100% DMSO to a concentration of 5 mg/mL (approx. 5.4 mM).

    • Alternative (Immediate Use): Dissolve in sterile distilled water (SDW) to 5 mg/mL. Note: Must be used within 4 hours.

  • Sterilization: Do not autoclave. If using water, filter sterilize using a 0.22 µm PES or PVDF membrane . (Note: Nylon membranes may bind polyenes; avoid them).

  • Aliquot & Storage: Dispense 50-100 µL aliquots into amber cryovials. Store at -80°C for up to 6 months. Do not refreeze.

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) guidelines, optimized for cationic polyenes.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (or other target species).

3.1. Reagents[2][3][4]
  • Medium: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Assay Plate: 96-well, U-bottom, sterile polystyrene microplates (untreated).

3.2. Workflow Diagram

AST_Workflow Stock AME HCl Stock (5 mg/mL in DMSO) Intermed Intermediate Dilution (100x Final Conc in Media) Stock->Intermed Dilute 1:50 Plate 96-Well Plate (Serial 2-fold Dilution) Intermed->Plate Dispense 100µL Incubate Incubation 35°C, 24-48h Plate->Incubate Inoculum Inoculum Prep (0.5 McFarland -> Dilute) Inoculum->Plate Add 100µL Read Read MIC (100% Inhibition) Incubate->Read

Caption: Figure 1. Standardized broth microdilution workflow for AME HCl susceptibility testing.

3.3. Detailed Procedure
  • Plate Preparation:

    • Add 100 µL of RPMI-MOPS to columns 2-12 of the 96-well plate.

    • Prepare a Working Solution of AME HCl at 32 µg/mL in RPMI-MOPS (dilute stock 1:156 if 5mg/mL).

    • Add 200 µL of Working Solution to Column 1.

    • Perform serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard 100 µL from Col 10.

    • Result: Drug concentrations range from 16 µg/mL to 0.03 µg/mL .

    • Col 11: Growth Control (Drug-free medium).

    • Col 12: Sterility Control (Medium only).

  • Inoculum Preparation:

    • Pick 3-5 colonies of C. albicans (24h culture) and suspend in saline.

    • Adjust turbidity to 0.5 McFarland Standard (approx. 1-5 × 10⁶ CFU/mL).

    • Dilute this suspension 1:100 in RPMI-MOPS, then 1:20 in RPMI-MOPS.

    • Final Inoculum: 0.5 - 2.5 × 10³ CFU/mL.

  • Assay Initiation:

    • Add 100 µL of the final inoculum to wells in Columns 1-11.

    • Add 100 µL of sterile medium to Column 12.

  • Incubation & Reading:

    • Incubate at 35°C in ambient air (non-CO₂) for 24-48 hours.

    • Endpoint: The MIC is the lowest concentration showing 100% visual inhibition (optically clear). Unlike azoles (50% inhibition), polyenes require complete clearance.

Protocol B: Cytotoxicity & Selectivity Assay

Objective: Quantify the "Selectivity Index" (SI) by comparing fungal MIC to mammalian IC50. Target Cell Line: HEK293 (Human Embryonic Kidney) – chosen to directly assess renal safety liability.

4.1. Reagents[2][3][4]
  • Cells: HEK293 maintained in DMEM + 10% FBS.

  • Detection: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

4.2. Procedure
  • Seeding: Seed HEK293 cells at 1 × 10⁴ cells/well in 96-well tissue culture plates. Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare AME HCl in DMEM (without serum if possible, or low serum to avoid protein binding artifacts) at 2x concentrations.

    • Range: 100 µg/mL down to 0.1 µg/mL (broader range than MIC).

    • Add 100 µL of drug solution to cells (already in 100 µL media).

    • Incubate for 48 hours .

  • MTT Assay:

    • Add 20 µL of MTT (5 mg/mL in PBS) to each well.

    • Incubate 3-4 hours at 37°C.

    • Aspirate supernatant carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Determine IC50 (concentration killing 50% of cells) using non-linear regression (GraphPad Prism: log(inhibitor) vs. normalized response).

Data Analysis & Interpretation
5.1. Comparative Performance Metrics

Use the table below to interpret results relative to the parent compound (AmB).

ParameterAmphotericin B (Parent)AME Hydrochloride (Derivative)Interpretation
Typical MIC (Candida) 0.25 - 1.0 µg/mL0.25 - 2.0 µg/mLAME is usually equipotent or slightly less potent (2-fold).
Solubility (pH 7) InsolubleSolubleAME allows higher loading in aqueous assays.
IC50 (HEK293) ~2 - 5 µg/mL> 20 - 50 µg/mLAME shows reduced in vitro cytotoxicity.
Selectivity Index (SI) Low (<10)Moderate (>20)SI = IC50 / MIC. Higher is better.
5.2. Mechanistic Visualization

Mechanism AME AME HCl (Cationic Charge) Target Ergosterol Binding (Fungal Membrane) AME->Target High Affinity OffTarget Cholesterol Binding (Mammalian Membrane) AME->OffTarget Reduced Affinity (Due to Methyl Ester) AmB Amphotericin B (Zwitterionic) AmB->Target High Affinity AmB->OffTarget Significant Affinity Pore Transmembrane Pore (Leakage of K+, Na+) Target->Pore OffTarget->Pore Toxicity Cell Death Pore->Toxicity

Caption: Figure 2. Comparative mechanism of action. AME exhibits reduced affinity for mammalian cholesterol due to esterification.

Troubleshooting & Optimization
  • Precipitation in Wells: Although AME is soluble, high concentrations (>50 µg/mL) in saline-rich media can salt out. If turbidity is observed immediately upon addition, verify solubility in the specific media buffer.

  • Inconsistent MICs: Polyenes bind to plastic. Ensure untreated polystyrene plates are used for MIC assays, or use polypropylene plates if loss of drug is suspected.

  • Light Degradation: If MICs are unexpectedly high (low potency), the stock may have degraded. Always prepare fresh working solutions and protect from light during incubation.

References
  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition.[5] CLSI Standard M27.[5] Wayne, PA: Clinical and Laboratory Standards Institute; 2017.[6][5]

  • MedChemExpress. Amphotericin B methyl ester hydrochloride Product Information.

  • Fisher, P. B., et al. "Reduced toxicity of amphotericin B methyl ester (AME) vs. amphotericin B and fungizone in tissue culture."[4] In Vitro, 12(2), 133-140, 1976.[4]

  • Cayman Chemical. Amphotericin B Product Insert & Solubility Guide.

  • Gür Vural, et al. "Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope." The Journal of Infection in Developing Countries, 18(2), 303-308, 2024.[7]

Sources

Application

Application Notes and Protocols: Utilizing Amphotericin B Methyl Ester Hydrochloride for Fungal Contamination Control in Primary Cell Cultures

Introduction: The Challenge of Fungal Contamination in Primary Cell Culture Primary cell cultures are indispensable tools in biomedical research, offering physiologically relevant models for studying cellular processes,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Fungal Contamination in Primary Cell Culture

Primary cell cultures are indispensable tools in biomedical research, offering physiologically relevant models for studying cellular processes, disease mechanisms, and drug responses. However, their derivation from primary tissues makes them particularly vulnerable to microbial contamination. Fungal contaminants, such as yeast and molds, pose a significant threat, as they can rapidly proliferate, deplete essential nutrients from the culture medium, and produce cytotoxic metabolites, ultimately compromising experimental integrity.[1]

For decades, Amphotericin B has been a frontline defense against such contamination.[2] It is a potent, broad-spectrum antifungal agent produced by Streptomyces nodosus.[3] However, its utility is often hampered by a significant drawback: cytotoxicity towards mammalian cells.[4][5] This toxicity stems from its mechanism of action, which, while targeting fungal cells, can also affect host cell membranes.[6][7]

This guide introduces Amphotericin B methyl ester hydrochloride (AME-HCl) , a derivative of Amphotericin B, engineered to provide a superior safety profile for use in sensitive cell culture systems.[8] Studies have consistently demonstrated that AME-HCl is significantly less toxic to a variety of mammalian cell lines compared to its parent compound, Amphotericin B, and its common formulation, Fungizone®.[9][10][11] This reduced toxicity allows for effective fungal control with a minimized risk of impacting the viability and function of primary cells, ensuring more reliable and reproducible experimental outcomes.

The Scientific Rationale: Mechanism of Action and Reduced Cytotoxicity

The efficacy of Amphotericin B and its derivatives is rooted in their high affinity for ergosterol , the principal sterol found in fungal cell membranes.[3][12][13] Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores.[1][2][6] This structural disruption leads to increased membrane permeability, causing a rapid leakage of essential monovalent ions (like K+) and other small molecules, which culminates in fungal cell death.[6][12]

The compound's toxicity in mammalian cells arises from a lower-affinity interaction with cholesterol , the analogous sterol in host cell membranes.[5][6][7] At higher concentrations, this binding can similarly disrupt membrane integrity, leading to cytotoxicity.[4]

Amphotericin B methyl ester (AME) represents a significant advancement. As a methyl ester derivative, it retains potent antifungal activity while exhibiting markedly reduced toxicity toward mammalian cells.[9][10][14] This improved therapeutic window is critical for the long-term maintenance of delicate primary cell cultures, where preserving cellular health is paramount. While the precise mechanism for reduced toxicity is complex, it is attributed to the chemical modification that likely alters its interaction with cholesterol-containing mammalian membranes without compromising its high affinity for ergosterol in fungal membranes.

cluster_fungal Fungal Cell cluster_mammalian Mammalian Primary Cell F_Membrane Fungal Membrane (Ergosterol-Rich) F_Pore Transmembrane Pore Formation F_Membrane->F_Pore High-Affinity Binding F_Leakage Leakage of K+ Ions & Small Molecules F_Pore->F_Leakage F_Death Fungal Cell Death F_Leakage->F_Death M_Membrane Mammalian Membrane (Cholesterol-Rich) M_Toxicity Potential Cytotoxicity (at high concentrations) M_Membrane->M_Toxicity Low-Affinity Binding AME Amphotericin B / AME AME->F_Membrane AME->M_Membrane

Diagram 1: Mechanism of action of Amphotericin B and its derivatives.

Key Advantages of AME-HCl in Cell Culture

The primary benefit of substituting standard Amphotericin B with AME-HCl is the significant reduction in cellular toxicity, which is critical for maintaining the health and integrity of primary cell lines.

FeatureAmphotericin B (Standard)Amphotericin B Methyl Ester HCl (AME-HCl)Reference(s)
Mammalian Cell Cytotoxicity Higher potential for toxicity, can impact cell viability and growth.Significantly lower toxicity, promoting healthier cell cultures.[9][10][14][15]
Antifungal Efficacy Potent and broad-spectrum.Retains potent in vitro antifungal activity comparable to the parent compound.[9]
Stability in Culture Medium Stable for approximately 3 days at 37°C.Demonstrates good stability in tissue culture medium.[9][16]
Suitability for Primary Cells Use requires caution; cytotoxicity can interfere with experiments.Superior choice for sensitive and long-term primary cell cultures.[9][10]

Experimental Protocols

Adherence to aseptic technique is paramount throughout these procedures. All manipulations should be performed in a certified biological safety cabinet.

Protocol 1: Preparation of AME-HCl Stock Solution

Proper preparation and storage of the stock solution are critical for consistent performance. The solubility of AME-HCl can vary, so it is essential to consult the manufacturer's specific datasheet. Dimethyl sulfoxide (DMSO) is a common solvent for related compounds.

Materials:

  • Amphotericin B methyl ester hydrochloride (AME-HCl) powder

  • Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, conical tubes (1.5 mL or 2 mL)

  • Sterile syringe filter (0.22 µm), compatible with DMSO if used

Procedure:

  • In a biological safety cabinet, weigh the desired amount of AME-HCl powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 2.5 mg/mL).

  • Gently vortex or pipette to dissolve the powder completely.

  • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. This is particularly important if the initial powder was not supplied in a sterile format.

  • Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration

Before routine use, it is essential to determine the highest concentration of AME-HCl that is non-toxic to your specific primary cell type. This self-validating step ensures a balance between effective antifungal action and minimal impact on your cells.

cluster_workflow Workflow: Determining Optimal Concentration A 1. Seed Primary Cells in multi-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Prepare Serial Dilutions of AME-HCl in complete culture medium B->C D 4. Treat cells with different AME-HCl concentrations C->D E 5. Incubate for a relevant period (e.g., 48-72 hours) D->E F 6. Assess Cell Viability (e.g., MTT, Trypan Blue) E->F G 7. Determine Highest Non-Toxic Concentration for routine use F->G

Diagram 2: Experimental workflow for establishing the optimal AME-HCl working concentration.

Procedure:

  • Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 24- or 96-well) at their standard seeding density. Allow them to adhere and stabilize for 24 hours.[17]

  • Prepare Dilutions: Prepare a series of AME-HCl dilutions in your complete culture medium. A suggested concentration range for testing is provided below. Always include a "no-drug" control and a vehicle control (medium with the same amount of DMSO as the highest AME-HCl concentration).[17]

  • Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different AME-HCl concentrations.

  • Incubation: Incubate the cells for a period that reflects your typical experimental timeline (e.g., 48 to 72 hours).[17]

  • Viability Assessment: Evaluate cell viability using a preferred method:

    • MTT Assay: Measures metabolic activity. Metabolically active cells convert the yellow MTT salt into purple formazan crystals, which can be solubilized and quantified.[17]

    • Trypan Blue Exclusion: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

    • Microscopy: Visually inspect the cells for morphological signs of toxicity, such as rounding, detachment, or the appearance of vacuoles.

  • Analysis: Plot cell viability against AME-HCl concentration. The optimal working concentration for prophylaxis will be the highest concentration that shows no significant decrease in viability compared to the no-drug control.

Suggested Test Concentrations for Cytotoxicity Screening
0 µg/mL (Control)
0.25 µg/mL
0.5 µg/mL
1.0 µg/mL
2.5 µg/mL
5.0 µg/mL
10.0 µg/mL
(This range is a suggestion based on typical Amphotericin B usage and should be adapted as needed)[17]
Protocol 3: Routine Prophylactic Use

Once the optimal, non-toxic concentration is determined, you can incorporate AME-HCl into your routine cell culture practice to prevent fungal contamination.

  • Thaw a single aliquot of your AME-HCl stock solution.

  • Dilute the stock solution directly into your complete culture medium to achieve the final, pre-determined working concentration.

  • Use this AME-HCl-containing medium for all subsequent medium changes.

  • Note: The stability of Amphotericin B in culture at 37°C is approximately 3 days.[5][16][18] Therefore, ensure that the culture medium is changed at least every 2-3 days to maintain an effective concentration of the antifungal agent.

Protocol 4: Eradication of an Existing Contamination

Disclaimer: The most effective and safest course of action for a contaminated culture is to discard it, decontaminate the incubator and biosafety cabinet thoroughly, and thaw a fresh vial of cells.[5] This protocol is intended only for irreplaceable cultures where discarding is not an option.

  • Immediately isolate the contaminated culture to prevent cross-contamination.

  • Wash the cells gently with sterile phosphate-buffered saline (PBS) two to three times to remove as much of the fungal contamination as possible.

  • Treat the culture with a higher concentration of AME-HCl, typically 2-4 times the established prophylactic dose.[16] Ensure this higher dose is still below the concentration that showed acute toxicity in your initial testing (Protocol 2).

  • Incubate the culture and monitor it daily for both the reduction of fungal contamination and signs of cytotoxicity in your primary cells.

  • Maintain this high-dose treatment for 2-3 subcultures.[16][19]

  • Once the contamination is visibly eliminated, return the cells to the normal prophylactic concentration of AME-HCl (Protocol 3).

  • Thoroughly clean and decontaminate all cell culture equipment, especially the incubator and biosafety cabinet, to prevent recurrence.[16]

Conclusion

Amphotericin B methyl ester hydrochloride offers a refined solution for managing and preventing fungal contamination in primary cell cultures. Its significantly lower cytotoxicity compared to traditional Amphotericin B provides a crucial advantage, safeguarding the health and integrity of sensitive cells. By following the protocols outlined to determine an optimal, cell-specific working concentration, researchers can confidently protect their valuable primary cultures from fungal threats without introducing the confounding variable of antifungal-induced cytotoxicity, thereby enhancing the reliability and validity of their experimental data.

References

  • Waheed AA, et al. Inhibition of human immunodeficiency virus type 1 assembly and release by the cholesterol-binding compound amphotericin B methyl ester: evidence for Vpu dependence. J Virol. 2008 Oct;82(19):9776-81. [Link]

  • Fisher PB, et al. Reduced toxicity of amphotericin B methyl ester (AME) vs. amphotericin B and fungizone in tissue culture. In Vitro. 1975 Nov-Dec;11(6):414-9. [Link]

  • Wikipedia. Amphotericin B. Wikipedia. [Link]

  • Ghazal, R., et al. Amphotericin B. StatPearls. 2024. [Link]

  • Fisher PB, et al. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines. Cancer Res. 1975 Aug;35(8):1996-9. [Link]

  • Patsnap Synapse. What is the mechanism of Amphotericin B? Patsnap Synapse. 2024. [Link]

  • Online Biology Notes. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects. Online Biology Notes. 2020. [Link]

  • Edmonds LC, et al. Solubility and stability of amphotericin B in human serum. Ther Drug Monit. 1989;11(3):323-6. [Link]

  • Soto R, et al. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Journal of Molecular Liquids. 2022;366:120231. [Link]

  • Fisher, P. B., et al. Toxicity of amphotericin B and its methyl ester for normal and tumor cell lines. ResearchGate. 1975. [Link]

  • Fisher, P. B., et al. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines. DeepDyve. [Link]

  • McLaren, J., et al. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations. Clin Orthop Relat Res. 2011. [Link]

  • Keim, G., et al. Amphotericin B Methyl Ester Hydrochloride and Amphotericin B: Comparative Acute Toxicity. Science. 1973. [Link]

  • ResearchGate. What percentage of Amphotericin B in the culture medium can be beneficial for stem cells? ResearchGate. 2021. [Link]

  • Cellculture2. Eradication of fungus and mold contamination. Cellculture2. 2024. [Link]

  • Bonner DP, et al. Stability studies with amphotericin B and amphotericin B methyl ester. J Antibiot (Tokyo). 1975 Feb;28(2):132-5. [Link]

  • Gadebusch, H. J., et al. Comparative Chemotherapeutic Activity of Amphotericin B and Amphotericin B Methyl Ester. Antimicrob Agents Chemother. 1976. [Link]

  • MP Biomedicals. TECHNICAL INFORMATION - Amphotericin B. MP Biomedicals. [Link]

  • Mora-Duarte, J., et al. Comparison of Caspofungin and Amphotericin B for Invasive Candidiasis. N Engl J Med. 2002. [Link]

  • Arikan, S., et al. In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish university hospital. Mycoses. 2003. [Link]

  • Mian, M., et al. Efficacy and Safety of Various Amphotericin B Concentrations on Candida albicans in Cold Storage Conditions. Cornea. 2019. [Link]

  • Uribe, C. B., et al. Cytotoxic effect of amphotericin B in a myofibroblast cell line. Toxicol In Vitro. 2013. [Link]

  • Laboratory Notes. Amphotericin B in Cell Culture. Laboratory Notes. 2025. [Link]

  • Zúñiga, F. A., et al. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines. BMC Pharmacol Toxicol. 2012. [Link]

  • Mora-Duarte, J., et al. Comparison of caspofungin and amphotericin B for invasive candidiasis. N Engl J Med. 2002. [Link]

  • Mora-Duarte, J., et al. Comparison of Caspofungin and Amphotericin B for Invasive Candidiasis. ResearchGate. 2002. [Link]

  • Mesa-Arango, A. C., et al. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Front Microbiol. 2012. [Link]

  • ResearchGate. Has anyone used Amphotericin B (Fungizone) for cell culture? ResearchGate. 2022. [Link]

Sources

Method

Protocol for testing Amphotericin B methyl ester hydrochloride susceptibility in yeast

Application Note: Optimized Broth Microdilution Protocol for Amphotericin B Methyl Ester (AME) Hydrochloride Susceptibility Profiling Executive Summary & Chemical Context Amphotericin B Methyl Ester (AME) is a semisynthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Broth Microdilution Protocol for Amphotericin B Methyl Ester (AME) Hydrochloride Susceptibility Profiling

Executive Summary & Chemical Context

Amphotericin B Methyl Ester (AME) is a semisynthetic derivative of the polyene macrolide Amphotericin B (AmB). Structurally, it differs by the esterification of the free carboxyl group at the C-16 position. This modification significantly alters its physicochemical properties, most notably rendering the hydrochloride salt water-soluble, whereas the parent compound (AmB) requires deoxycholate or dimethyl sulfoxide (DMSO) for solubilization.

Critical Research Context: While AME demonstrates retained antifungal potency and reduced nephrotoxicity compared to AmB, it was historically associated with leukoencephalopathy (white matter degeneration) in clinical trials. Consequently, AME is not used clinically. However, it remains a vital tool in Structure-Activity Relationship (SAR) studies to understand polyene pharmacophores and in profiling resistant yeast strains without the confounding variable of solvent toxicity (e.g., DMSO effects).

This protocol adapts the CLSI M27-Ed4 standard for the specific handling of AME Hydrochloride.

Mechanism of Action

Like its parent compound, AME targets ergosterol in the fungal cell membrane.[1][2][3] However, the esterification alters the kinetics of membrane association and pore stabilization.

Figure 1: Polyene-Mediated Pore Formation Mechanism

G AME AME Hydrochloride (Cationic Polyene) CellWall Yeast Cell Wall (Permeation) AME->CellWall Diffusion Membrane Plasma Membrane (Ergosterol Rich) CellWall->Membrane Access Complex Polyene-Ergosterol Complex Membrane->Complex High Affinity Binding Pore Transmembrane Pore (Hydrophilic Channel) Complex->Pore Oligomerization Leakage Ion Leakage (K+, Mg2+ efflux) Pore->Leakage Loss of Gradient Death Cell Death (Fungicidal) Leakage->Death Metabolic Collapse

Caption: AME binds membrane ergosterol, forming hydrophilic pores that disrupt osmotic integrity, leading to rapid fungicidal activity.

Critical Pre-Analytical Variables

To ensure data integrity, the following variables must be controlled:

VariableRequirementRationale
Solubility Water (Sterile) AME HCl is water-soluble. Avoid DMSO if possible to eliminate solvent-induced membrane permeabilization artifacts.
Light Stability Protect from Light Polyenes are photosensitive. Degraded drug yields falsely elevated MICs. Perform dilutions in low light; wrap tubes in foil.
Inoculum Size 0.5 - 2.5 × 10³ CFU/mL Polyene MICs are inoculum-dependent. Adhere strictly to CLSI density standards.
Plasticware Polystyrene (untreated) Polyenes can bind to plastics. Use standard tissue-culture treated plates only if validated; otherwise, use untreated polystyrene.

Materials & Reagents

  • Test Compound: Amphotericin B Methyl Ester Hydrochloride (Purity ≥ 95%).

  • Solvent: Sterile Deionized Water (SDW).

  • Test Medium: RPMI 1640 broth w/ L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • QC Strains:

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

Experimental Protocol: Broth Microdilution

Phase 1: Stock Solution Preparation
  • Weighing: Calculate mass based on potency (not just total weight).

    
    
    
  • Dissolution: Dissolve AME HCl in Sterile Distilled Water to a primary stock concentration of 3200 µg/mL .

    • Note: If storage is required >24h, dissolve in DMSO and store at -70°C. For this protocol, we assume fresh aqueous prep.

  • Sterilization: Do NOT filter sterilize (polyenes bind to membranes). Use aseptic technique with sterile powder/water.

Phase 2: Dilution Series (2x Concentration)

Prepare the working drug solution at 2x the final desired concentration because adding the inoculum will dilute it 1:1.

  • Intermediate Dilution: Dilute the 3200 µg/mL stock 1:50 in RPMI-MOPS to get 64 µg/mL .

  • Serial Dilution: In 15 mL tubes, prepare a 2-fold serial dilution series in RPMI-MOPS ranging from 32 µg/mL to 0.06 µg/mL (Final test range: 16 – 0.03 µg/mL).

Phase 3: Inoculum Preparation
  • Subculture yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

  • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilute this suspension 1:50 in sterile saline.

  • Dilute again 1:20 in RPMI-MOPS.

    • Final Inoculum Concentration:

      
       CFU/mL.
      
Phase 4: Plate Setup & Incubation
  • Dispense 100 µL of the 2x Drug Dilutions into columns 1-10 of a 96-well round-bottom plate.

  • Dispense 100 µL of the Inoculum into columns 1-11.

    • Column 11: Growth Control (Drug-free medium + Cells).

    • Column 12: Sterility Control (Drug-free medium + Sterile Saline).

  • Incubation: 35°C ± 2°C in ambient air.

    • Candida spp.: 24 hours.[3][4]

    • Cryptococcus spp.: 72 hours.[4]

Workflow Visualization

Figure 2: 96-Well Microdilution Workflow

Workflow Stock Stock Prep AME HCl in Water (3200 µg/mL) Dilution 2x Serial Dilution in RPMI-MOPS (Range: 32 - 0.06 µg/mL) Stock->Dilution Dilute 1:100 Plate Plate Loading 100µL Drug (2x) + 100µL Inoculum Dilution->Plate Transfer to Rows A-H Inoculum Yeast Inoculum (0.5 McFarland -> 1:1000 dil) Final: 2.5x10^3 CFU/mL Inoculum->Plate Add to Wells Incubate Incubation 35°C, 24h (Candida) 72h (Cryptococcus) Plate->Incubate Read Readout Visual or OD600 Incubate->Read

Caption: Step-by-step workflow from stock preparation to MIC readout ensuring standardized inoculum and drug concentrations.

Data Interpretation & QC

Reading the MIC

Polyenes exhibit a sharp cutoff compared to azoles.

  • Endpoint: The lowest concentration that produces 100% inhibition (optically clear) compared to the growth control.

  • Trailing: Ignore slight trailing (faint haze) often seen with C. albicans, but significant growth indicates resistance.

Quality Control Ranges (CLSI M27)

Note: Specific QC ranges for AME are not standardized in M27-Ed4 (which focuses on AmB). However, AME generally tracks within 1-2 dilutions of AmB. Use AmB ranges as a proxy for system validity.

QC StrainExpected AmB MIC Range (µg/mL)
C. parapsilosis ATCC 220190.25 – 2.0
C. krusei ATCC 62580.5 – 2.0

Troubleshooting Guide

IssueProbable CauseCorrective Action
MICs are too high Drug degradation (Light/Heat)Prepare fresh stock; ensure foil wrapping.
MICs are too low Inoculum too diluteVerify 0.5 McFarland with a spectrophotometer (OD530 ~0.12-0.15).
Precipitation in wells Drug insolubility at high concAME HCl is soluble, but check pH of RPMI. If >7.5, precipitation may occur.
Skipped Wells Pipetting error / ContaminationRepeat assay. Check sterility control (Column 12).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition.[6][7] CLSI Document M27-Ed4.[6][7]

  • Ellis, D. (2002). Amphotericin B methyl ester hydrochloride and amphotericin B: comparative acute toxicity.[8] Antimicrobial Agents and Chemotherapy.[1][9][10][11][12]

  • Hoeprich, P. D., & Huston, A. C. (1978). Stability of amphotericin B methyl ester in vitro. Journal of Infectious Diseases.[9][10]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews.

Sources

Application

Developing a stable formulation of Amphotericin B methyl ester hydrochloride for research

Application Note: Optimizing the Stability and Solubility of Amphotericin B Methyl Ester (AME) Hydrochloride for Research Applications Executive Summary Amphotericin B Methyl Ester (AME) Hydrochloride was originally deve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Stability and Solubility of Amphotericin B Methyl Ester (AME) Hydrochloride for Research Applications

Executive Summary

Amphotericin B Methyl Ester (AME) Hydrochloride was originally developed to overcome the poor aqueous solubility of the parent compound, Amphotericin B (AmB). While AME significantly improves solubility (up to 50 mg/mL in water), it introduces a critical instability: the susceptibility of the methyl ester bond to hydrolysis, reverting the molecule back to the parent AmB. Furthermore, historical data links AME to severe neurotoxicity (leukoencephalopathy) in chronic use, often attributed to aggregation or degradation products.

This guide provides a rigorous protocol for formulating AME HCl specifically for research purposes (in vitro and in vivo animal models). The focus is on minimizing hydrolysis and aggregation to ensure experimental reproducibility and safety.

Part 1: Physicochemical Profile & The Stability Paradox

To formulate AME successfully, one must understand the "Stability Paradox": AME is more soluble than AmB, but chemically less stable in solution due to the labile ester bond.

FeatureAmphotericin B (Parent)AME Hydrochloride (Derivative)
Solubility (pH 7) < 0.001 mg/mL (Insoluble)> 10 mg/mL (Soluble)
Primary Instability Aggregation / PrecipitationHydrolysis (Ester

Acid)
pH Tolerance Stable pH 5.0 – 7.0Strictly pH 6.0 (Narrow Window)
Toxicity Profile Nephrotoxic (Renal)Neurotoxic (Leukoencephalopathy)
Mechanism of Degradation

The primary degradation pathway is the hydrolysis of the methyl ester group. This reaction is acid/base catalyzed. If the pH drifts > 7.0, hydrolysis accelerates rapidly. If pH drops < 5.0, the glycosidic bond of the mycosamine sugar is at risk.

Target Formulation Window:

  • pH: 6.0 ± 0.2 (Buffered)

  • Temperature: 4°C (Short term), -20°C (Long term/Lyophilized)

  • Light: Strictly dark (Polyene structure is photosensitive)

Part 2: Visualizing the Degradation & Workflow

The following diagram illustrates the chemical vulnerability of AME and the logic behind the formulation steps.

AME_Stability_Workflow cluster_0 Degradation Pathway AME AME Hydrochloride (Soluble / Active) Hydrolysis Hydrolysis (pH > 7.0 or Moisture) AME->Hydrolysis Aqueous Storage Aggregates Toxic Aggregates (Neurotoxicity Risk) AME->Aggregates High Conc. / Aging AmB Parent Amphotericin B (Insoluble Precipitate) Hydrolysis->AmB Ester Cleavage Buffer Buffer System (Acetate/Phosphate pH 6.0) Buffer->AME Stabilizes pH Lyophil Lyophilization (Remove Water) Lyophil->Hydrolysis Inhibits Storage Storage (-20°C, Dark) Storage->AME Preserves Integrity

Figure 1: The degradation pathway of AME highlighting the critical role of moisture removal (lyophilization) and pH control to prevent reversion to insoluble AmB or formation of toxic aggregates.

Part 3: Detailed Formulation Protocols

Protocol A: Preparation of Stable Stock Solution (Liquid)

Use this for immediate short-term experiments (use within 24 hours).

Reagents:

  • AME Hydrochloride (High Purity >95%)

  • Sterile Water for Injection (WFI)

  • 0.1 M Phosphate Buffer or Sodium Acetate Buffer (Adjusted to pH 6.0)

Step-by-Step:

  • Weighing: Weigh the AME HCl powder in a reduced-light environment (amber vials recommended).

  • Dissolution: Dissolve AME HCl in Sterile Water first.

    • Note: Unlike AmB, do not use DMSO if possible, as DMSO can accelerate transesterification or degradation over time, though it is acceptable for immediate dilution. AME HCl is water-soluble.[1][2]

    • Concentration: Target 5–10 mg/mL.[1]

  • Buffering: Dilute the water solution 1:1 with 0.1 M Phosphate Buffer (pH 6.0) .

    • Final pH Check: Verify pH is 6.0 ± 0.2.

  • Filtration: Sterile filter using a 0.22 µm PES (Polyethersulfone) membrane.

    • Caution: Do not use Nylon membranes as polyenes can bind to them.

  • Storage: Use immediately or store at 4°C protected from light. Discard after 24 hours.

Protocol B: Lyophilization for Long-Term Storage

Use this for creating stable aliquots for research libraries.

Excipients:

  • Bulking Agent: Mannitol (3% w/v) – Provides cake structure.

  • Buffer: Sodium Phosphate (10 mM, pH 6.0).

Cycle Parameters:

  • Freezing: Ramp to -45°C at 1°C/min. Hold for 4 hours.

  • Primary Drying: -25°C at 100 mTorr vacuum for 24 hours.

  • Secondary Drying: +20°C at 50 mTorr for 6 hours.

  • Sealing: Backfill with dry Nitrogen and stopper under partial vacuum.

  • Storage: -20°C. Stability: > 1 year.

Part 4: Quality Control & Validation

Every batch must be validated to ensure the ester has not hydrolyzed.

HPLC Method for Purity Assessment

This method separates AME from the parent AmB impurity.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase:

    • Acetonitrile : 10mM Sodium Acetate Buffer (pH 4.0)[4]

    • Ratio: 40:60 (v/v)[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-Vis at 406 nm (Characteristic polyene peak).

  • Acceptance Criteria:

    • AME Peak (Main): > 95%

    • AmB Peak (Hydrolysis Product): < 2%

Aggregation Check (UV-Vis Ratio)

Polyene aggregation is a proxy for toxicity.

  • Dilute sample to 5 µg/mL in buffer.

  • Measure Absorbance at 348 nm (Peak I) and 409 nm (Peak IV).

  • Ratio (I/IV):

    • A high ratio (> 2.[6]0) indicates aggregation (Toxic).

    • A low ratio (< 1.0) indicates monomeric state (Desired).

References

  • Bonner, D. P., Mechlinski, W., & Schaffner, C. P. (1975). Stability studies with amphotericin B and amphotericin B methyl ester.[7] The Journal of Antibiotics, 28(2), 132–135.

  • Ellis, W. G., et al. (1982). Leukoencephalopathy in patients treated with amphotericin B methyl ester. The Journal of Infectious Diseases, 146(2), 125–137.[8][9]

  • Gabor, K., et al. (1973). Amphotericin B Methyl Ester Hydrochloride and Amphotericin B: Comparative Acute Toxicity.[7] Science, 179(4073), 584-585.

  • Espada, R., et al. (2008). HPLC assay for determination of amphotericin B in biological samples.[4] Biomedical Chromatography, 22(4), 402-407.[10]

Sources

Method

Amphotericin B methyl ester hydrochloride for preventing contamination in neuronal cell culture

Application Notes & Protocols Topic: Amphotericin B Methyl Ester Hydrochloride for Preventing Contamination in Neuronal Cell Culture Audience: Researchers, scientists, and drug development professionals. A Proactive Appr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Amphotericin B Methyl Ester Hydrochloride for Preventing Contamination in Neuronal Cell Culture

Audience: Researchers, scientists, and drug development professionals.

A Proactive Approach to Safeguarding Neuronal Cultures: The Strategic Use of Amphotericin B Methyl Ester Hydrochloride

Fungal contamination is a persistent threat in neuronal cell culture, capable of derailing complex experiments and compromising irreplaceable primary cells. While conventional antifungal agents like Amphotericin B are effective, their inherent cytotoxicity can be particularly detrimental to sensitive neuronal populations. This document provides a detailed guide to the application of Amphotericin B methyl ester (AME) hydrochloride, a less cytotoxic derivative, for the prevention and control of fungal contamination in neuronal cell cultures. We will delve into the mechanism of action, provide a comparative toxicity profile, and offer comprehensive protocols for its safe and effective implementation.

The Challenge of Fungal Contamination in Neuronal Cell Culture

Neuronal cultures, especially primary cultures, are highly susceptible to contamination for several reasons:

  • Long-term Culture: Many neuronal differentiation and maturation protocols require weeks in culture, providing an extended window for contaminants to establish.

  • Rich Media: The complex media formulations required to support neuronal health can also readily support the growth of fungi.

  • Aseptic Technique Challenges: The intricate and often lengthy procedures for isolating and culturing primary neurons can increase the risk of introducing contaminants.

Fungal contamination can manifest as visible colonies (white, grey, or greenish) on the surface of the media or as a network of fibrous hyphae. Microscopically, the presence of budding yeast or filamentous structures is indicative of a fungal intrusion. Such contamination rapidly alters the pH of the culture medium and depletes essential nutrients, leading to cytotoxicity and unreliable experimental outcomes.

Mechanism of Action: A Tale of Two Sterols

Amphotericin B and its derivatives are polyene macrolide antibiotics that exploit a fundamental difference between fungal and mammalian cell membranes.

  • Fungal Cell Membranes: These contain ergosterol as the primary sterol. Amphotericin B has a high affinity for ergosterol, binding to it and forming transmembrane channels or pores. This disruption of the membrane integrity leads to the leakage of essential ions and small molecules, ultimately resulting in fungal cell death.

  • Mammalian Cell Membranes: These membranes contain cholesterol . While Amphotericin B has a lower affinity for cholesterol, it can still interact with it, leading to the formation of pores and subsequent cytotoxicity in host cells. This off-target effect is the basis for the toxicity of Amphotericin B in mammalian cell cultures.

The methyl ester derivative, Amphotericin B methyl ester (AME), demonstrates a significantly lower toxicity towards mammalian cells compared to its parent compound. This reduced cytotoxicity is attributed to a decreased affinity for cholesterol in mammalian cell membranes, while retaining potent antifungal activity against ergosterol-containing fungal membranes.

cluster_fungal Fungal Cell cluster_mammalian Neuronal Cell AmB_fungal Amphotericin B Methyl Ester Ergosterol Ergosterol AmB_fungal->Ergosterol High Affinity Binding Pore_fungal Pore Formation Ergosterol->Pore_fungal Membrane Disruption Death_fungal Fungal Cell Death Pore_fungal->Death_fungal Ion Leakage AmB_mammalian Amphotericin B (Parent Compound) Cholesterol Cholesterol AmB_mammalian->Cholesterol Lower Affinity Binding Pore_mammalian Pore Formation Cholesterol->Pore_mammalian Membrane Disruption Toxicity_mammalian Neuronal Toxicity Pore_mammalian->Toxicity_mammalian Ion Leakage

Mechanism of action of Amphotericin B and its derivatives.

Comparative Toxicity Profile: A Safer Alternative for Neuronal Cultures

The primary advantage of Amphotericin B methyl ester hydrochloride over the conventional Amphotericin B is its improved safety profile in the context of sensitive neuronal cells. Studies have shown that AME is significantly less cytotoxic to neural cells.

One comparative study on rat cortical cells, comprising astrocytes and oligodendrocytes, found that AME was at least 10 times less toxic than Amphotericin B. Furthermore, while Amphotericin B disrupted and inhibited the generation of the myelin sheath in these cultures, AME did not, even at concentrations 10 times greater than the toxic concentration of Amphotericin B.

CompoundTarget SterolRelative AffinityCytotoxicity in Neuronal/Glial CellsReference
Amphotericin B ErgosterolHighHigh
CholesterolLow
Amphotericin B Methyl Ester HCl ErgosterolHighSignificantly Lower (≥10-fold)
CholesterolVery Low

Protocols for the Application of Amphotericin B Methyl Ester Hydrochloride

The following protocols provide a framework for preparing, qualifying, and using Amphotericin B methyl ester hydrochloride in neuronal cell cultures.

Protocol 1: Preparation of Stock Solution

The solubility and stability of Amphotericin B and its derivatives are critical for their efficacy. Amphotericin B methyl ester hydrochloride is water-dispersible, which is an advantage over the parent compound that often requires deoxycholate for solubilization.

Materials:

  • Amphotericin B methyl ester hydrochloride powder

  • Sterile Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), prepare a primary stock solution by dissolving Amphotericin B methyl ester hydrochloride in DMSO to a concentration of 5 mg/mL.

  • Further dilute this primary stock in sterile PBS (pH 7.2) to create a working stock solution of 250 µg/mL.

  • Sterilize the working stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile working stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label aliquots with the compound name, concentration, and date of preparation. Store at -20°C for long-term stability.

Protocol 2: Determination of Optimal Working Concentration

Due to the sensitivity of different neuronal cell types, it is crucial to determine the optimal, non-toxic working concentration of Amphotericin B methyl ester hydrochloride for your specific cell line or primary culture.

Workflow:

A Seed Neuronal Cells B Prepare Serial Dilutions (e.g., 0.1 - 2.5 µg/mL) A->B C Treat Cells with Dilutions B->C D Incubate for 48-72 hours C->D E Assess Cell Viability (e.g., MTT Assay, Live/Dead Staining) D->E F Determine Highest Non-Toxic Concentration E->F

Workflow for determining the optimal working concentration.

Procedure:

  • Cell Seeding: Plate your neuronal cells in a multi-well plate (e.g., 24- or 96-well) at your standard seeding density. Allow the cells to adhere and stabilize for 24 hours.

  • Prepare Dilutions: Prepare a series of dilutions of the Amphotericin B methyl ester hydrochloride working stock in your complete neuronal culture medium. A suggested starting range is 0.1, 0.25, 0.5, 1.0, and 2.5 µg/mL. Include a vehicle control (medium with the equivalent concentration of DMSO/PBS as the highest dose).

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B methyl ester hydrochloride.

  • Incubation: Incubate the cells for a period that reflects your typical experimental timeline (e.g., 48-72 hours).

  • Assessment of Cytotoxicity:

    • Morphological Assessment: Daily, visually inspect the cells under a microscope for any signs of toxicity, such as neurite retraction, cell rounding, detachment, or vacuolization.

    • Viability Assay: At the end of the incubation period, perform a quantitative cell viability assay, such as an MTT or PrestoBlue assay, to determine the percentage of viable cells compared to the untreated control.

  • Selection of Working Concentration: Choose the highest concentration that results in minimal to no cytotoxicity (e.g., >95% cell viability) and no adverse morphological changes. This will be your routine prophylactic working concentration.

Protocol 3: Routine Prophylactic Use

For the routine prevention of fungal contamination, particularly when initiating primary cultures or working with long-term cultures.

Procedure:

  • Prepare your complete neuronal culture medium.

  • Thaw an aliquot of the 250 µg/mL Amphotericin B methyl ester hydrochloride working stock solution.

  • Add the stock solution to your medium to achieve the predetermined optimal working concentration (from Protocol 2). For many applications, a concentration of 0.25 to 1.0 µg/mL is a good starting point before optimization.

  • Use this supplemented medium for all subsequent feeding and subculturing of your neuronal cells.

  • It is recommended to periodically culture the cells for a short period without the antifungal agent to ensure that no cryptic, low-level contamination is being masked.

Protocol 4: Treatment of Existing Fungal Contamination

While discarding a contaminated culture is always the safest option, this protocol can be attempted for irreplaceable cultures.

Procedure:

  • Isolate the contaminated flask or dish to prevent cross-contamination.

  • Wash the cell monolayer gently two to three times with sterile PBS to remove as much of the fungal contamination as possible.

  • Treat the culture with a higher, but still sub-lethal, concentration of Amphotericin B methyl ester hydrochloride (e.g., 2-3 times the prophylactic concentration, but not exceeding the determined toxic level).

  • Incubate for 2-3 days.

  • If the contamination is cleared, wash the cells again with PBS and return to the routine prophylactic concentration.

  • If the contamination persists, it is strongly advised to discard the culture and thoroughly decontaminate all affected equipment and the incubator.

Best Practices for Contamination Prevention

The use of antifungal agents should be part of a comprehensive contamination control strategy, not a substitute for good aseptic technique.

  • Aseptic Technique: Always work in a certified biological safety cabinet. Minimize the time that cultures and reagents are exposed to the open air.

  • Sterile Reagents: Ensure all media, sera, and supplements are sterile. Filter-sterilize any solutions that cannot be autoclaved.

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and a face mask.

  • Incubator and Water Bath Maintenance: Regularly clean and decontaminate your incubator and water bath. Use sterile water in the incubator pan, and consider adding a commercial disinfectant.

  • Quarantine New Cultures: Isolate and test any new cell lines for contamination before introducing them into the main cell culture facility.

Conclusion

Amphotericin B methyl ester hydrochloride offers a valuable tool for researchers working with delicate neuronal cultures. Its significantly lower cytotoxicity compared to conventional Amphotericin B allows for the effective prevention of fungal contamination without compromising neuronal health and experimental integrity. By following the detailed protocols for preparation, concentration optimization, and application, in conjunction with stringent aseptic techniques, researchers can safeguard their valuable neuronal cultures and ensure the reliability and reproducibility of their data.

References

  • Racis, S. P., Plescia, O. J., Geller, H. M., & Schaffner, C. P. (n.d.). Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture. PubMed Central. [Link]

  • ResearchGate. (2019, September 22). How can I stop fungal contamination during primary neuronal culture from E16 pregnant mice? [Link]

  • Ostroumova, O. S., et al. (2021). Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice. Molecules. [Link]

  • Patsnap Synapse. (2025, April 29). How to Avoid Contamination in Cell Culture (Best Practices). [Link]

  • Wikipedia. (n.d.). Amphotericin B. [Link]

  • DendroTEK Biosciences Inc. (n.d.). Tips for Keeping Primary Neuron Cultures Healthy. [Link]

  • Racis, S. P., et al. (1992). Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2022, December 28). Fungi infection in differentiating neuron culture!? What is the source? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amphotericin B? [Link]

  • Laboratory Notes. (2025, June 17). Amphotericin B in Cell Culture. [Link]

  • National Center for Biotechnology Information. (2024, February 28). Amphotericin B - StatPearls. [Link]

  • ibidi. (n.d.). Prevention of Contaminations in Cell Culture. [Link]

  • Cell Culture Company. (2024, March 25). Cell Culture Quality Control: Best Practices. [Link]

  • Reddit. (2024, June 12). Recurring cell culture contamination. [Link]

  • ASM Journals. (n.d.). Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture. [Link]

  • ResearchGate. (2016, May 30). Can I use Amphotericin B in my primary culture of mouse motor neurons? [Link]

  • ResearchG
Application

Application Note: Experimental Evaluation of Amphotericin B Methyl Ester Hydrochloride Against Candida auris

Executive Summary & Rationale The Challenge: Candida auris presents a critical public health threat due to its multidrug-resistant (MDR) phenotype, environmental persistence, and ability to form robust biofilms.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Challenge: Candida auris presents a critical public health threat due to its multidrug-resistant (MDR) phenotype, environmental persistence, and ability to form robust biofilms.[1] While Amphotericin B (AmB) remains a last-line defense, its clinical utility is limited by severe nephrotoxicity and poor aqueous solubility, necessitating complex liposomal or deoxycholate formulations.[1]

The Molecule: Amphotericin B Methyl Ester Hydrochloride (AME) is a water-soluble derivative of AmB. By esterifying the carboxyl group at the C-37 position, AME retains the polyene core responsible for ergosterol binding while significantly altering its physicochemical properties.

The Objective: This guide provides a standardized, multi-parametric experimental model to evaluate the efficacy of AME against C. auris. It addresses the specific handling requirements of C. auris (biosafety) and the unique solubility profile of AME (water-based preparation), contrasting it with the DMSO-dependent protocols of parent AmB.

Mechanism of Action & Chemical Logic

AME functions as a polyene antifungal.[1][2] It targets ergosterol in the fungal cell membrane.[2][3][4] The hydrophobic polyene chain interacts with the sterol, while the hydrophilic polyol region lines the interior of the resulting pore. This disrupts osmotic integrity, leading to leakage of monovalent ions (


, 

) and cell death.[1]
Visualization: Polyene-Mediated Pore Formation

MOA AME AME Molecule (Water Soluble) Ergosterol Ergosterol (Fungal Membrane) AME->Ergosterol High Affinity Binding Complex AME-Ergosterol Complex Ergosterol->Complex Oligomerization Pore Transmembrane Pore Formation Complex->Pore Membrane Insertion Leakage Ion Leakage (K+, Na+ efflux) Pore->Leakage Osmotic Destabilization Death Cell Lysis (Fungicidal) Leakage->Death Irreversible Damage

Figure 1: Mechanism of Action pathway for Amphotericin B Methyl Ester (AME). The esterification improves solubility but maintains the ergosterol-binding pharmacophore.

Biosafety & Compound Handling

WARNING: C. auris is a BSL-2 pathogen (BSL-3 in some jurisdictions) with high transmissibility.[1]

  • Surface Persistence: C. auris can survive on surfaces for weeks.[1][5] Use sporicidal disinfectants (e.g., 10% bleach or peracetic acid) rather than standard ethanol.[1]

  • Compound Stability: AME is sensitive to light and oxidation.

    • Storage: -20°C, desiccated, protected from light.

    • Solubility Advantage: unlike AmB (which requires DMSO), AME can be dissolved directly in sterile distilled water or saline .[1]

Protocol A: In Vitro Susceptibility (Broth Microdilution)

Standard: Adapted from CLSI M27-A4 [1]. Goal: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: RPMI 1640 (with MOPS buffer, pH 7.0).

  • Inoculum: C. auris clinical isolates (include Clades I–IV if possible).[1]

  • Control Strain: C. parapsilosis ATCC 22019 or C. krusei ATCC 6258.[1]

  • Compound: AME Hydrochloride (Powder).[1]

Workflow
  • Stock Preparation (The AME Difference):

    • Weigh 10 mg AME.[1]

    • Dissolve in 10 mL sterile water (Final conc: 1 mg/mL). Note: Do not use DMSO.

    • Filter sterilize (0.22 µm PES membrane).[1]

  • Inoculum Prep:

    • Pick 5 colonies from 24h culture (Saboraud Dextrose Agar).

    • Suspend in saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 to reach final test concentration (

      
       CFU/mL).
      
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Serial 2-fold dilution of AME in RPMI (Range: 16 µg/mL to 0.03 µg/mL).

    • Add 100 µL inoculum to each well.

  • Incubation:

    • 35°C for 24 hours (read at 48h if growth is insufficient).

  • Readout:

    • MIC: Lowest concentration with 100% visual inhibition (optically clear).

    • Note:C. auris may exhibit a "trailing effect"; read the clear endpoint strictly for polyenes.

Protocol B: Biofilm Eradication (XTT Assay)

C. auris forms biofilms that are intrinsically resistant to polyenes. This assay measures metabolic activity after treatment.[1]

Workflow
  • Biofilm Formation:

    • Seed

      
       cells/mL in RPMI + 50% Glucose  (glucose enhances biofilm mass) into 96-well flat-bottom plates.
      
    • Incubate 24h at 37°C.[1]

  • Treatment:

    • Wash wells 3x with PBS to remove planktonic cells.[1]

    • Add AME (concentration range: 1x MIC to 64x MIC) in fresh media.

    • Incubate 24h at 37°C.[1]

  • XTT Reduction Assay:

    • Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM).[1]

    • Add 100 µL XTT/Menadione solution to washed biofilm wells.[1]

    • Incubate 2h in dark.

    • Read Absorbance: 490 nm (colorimetric shift from yellow to orange indicates metabolic survival).

Protocol C: In Vivo Screening (Galleria mellonella)

The wax moth larva model is ethical, cost-effective, and possesses an innate immune system analogous to mammals [2].[1]

Experimental Design
  • Groups:

    • Control: PBS injection.[1]

    • Infection Control: C. auris only.[1]

    • Treatment A: C. auris + AME (Low Dose).[1]

    • Treatment B: C. auris + AME (High Dose).[1]

  • Sample Size: n=15 larvae per group.

Step-by-Step Procedure
  • Selection: Select larvae weighing 250–350 mg, cream-colored (no melanization).[1]

  • Infection:

    • Inject 10 µL of C. auris (

      
       CFU/larva) into the last left pro-leg using a Hamilton syringe.
      
    • Incubate 2h at 37°C to establish infection.[1]

  • Treatment:

    • Inject 10 µL of AME solution into the last right pro-leg.

    • Dosage calculation: 1 mg/kg in humans

      
       10-20 µ g/larva  (titration required).[1]
      
  • Monitoring:

    • Check survival every 12h for 96 hours.[1]

    • Death Criteria: Lack of movement upon touch; complete melanization (black color).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Stock AME Stock (Water Soluble) MIC CLSI M27 MIC (Planktonic) Stock->MIC Biofilm XTT Biofilm Assay (Sessile) Stock->Biofilm Larvae G. mellonella Infection Stock->Larvae Culture C. auris Culture (BSL-2) Culture->MIC Culture->Biofilm Culture->Larvae MIC->Larvae Select Effective Dose Survival Kaplan-Meier Survival Curve Larvae->Survival

Figure 2: Integrated workflow for evaluating AME efficacy from in vitro screening to in vivo validation.[1]

Data Interpretation & Tentative Breakpoints

Since specific breakpoints for AME against C. auris do not exist, use the CDC tentative breakpoints for Amphotericin B as a reference [3].

MetricInterpretationReference Value (Amphotericin B)
Susceptible Likely effectiveMIC < 2 µg/mL
Resistant Likely failureMIC ≥ 2 µg/mL
Biofilm SM50 50% Metabolic inhibitionCompare to untreated control (Normalized)
Larval Survival Efficacy% Survival significantly > Infection Control (Log-rank test, p<0.[1]05)

Note on Toxicity: While AME reduces nephrotoxicity compared to AmB, historical data suggests potential neurotoxicity (leukoencephalopathy) at high cumulative doses.[1] In Galleria, monitor for "sluggishness" distinct from infection-induced melanization as a proxy for toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4). [Link]

  • Phan, Q. T., et al. (2021).[1] Galleria mellonella as a Model for Candida auris Infection.[1][7][8][9][10][11] Journal of Fungi, 7(12), 1009.[1] [Link]

  • Centers for Disease Control and Prevention (CDC). (2024).[12] Antifungal Susceptibility Testing and Interpretation for Candida auris. [Link]

  • Keim, G. R., et al. (1973).[1] Amphotericin B methyl ester hydrochloride and amphotericin B: comparative acute toxicity.[1][13]Science, 179(4073), 584-586.[1] [Link]

Sources

Method

Application Notes and Protocols for Synergistic Antifungal Testing: Amphotericin B Methyl Ester Hydrochloride and Caspofungin

Introduction: The Rationale for Combination Antifungal Therapy The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge in clinical practic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Combination Antifungal Therapy

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge in clinical practice. Combination therapy, the concurrent use of two or more antifungal agents, offers a promising strategy to enhance therapeutic efficacy, reduce dose-related toxicity, and combat resistance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synergistic testing of Amphotericin B methyl ester hydrochloride, a polyene antifungal, and caspofungin, an echinocandin.

Amphotericin B, a cornerstone of antifungal therapy, exerts its fungicidal activity by binding to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death[1][2][3]. However, its clinical use can be limited by significant nephrotoxicity[4]. Caspofungin represents a different class of antifungals, the echinocandins, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall[5][6][7][8]. This disruption of cell wall integrity leads to osmotic instability and cell lysis[7].

The distinct mechanisms of action of these two agents provide a strong rationale for their combined use. It is hypothesized that the cell wall-disrupting activity of caspofungin may enhance the penetration of Amphotericin B to its target on the cell membrane, leading to a synergistic interaction[9][10]. This guide will provide the scientific background and detailed protocols to investigate this potential synergy in a laboratory setting.

Mechanism of Synergistic Action: A Two-Pronged Attack

The proposed synergistic interaction between Amphotericin B methyl ester hydrochloride and caspofungin is predicated on a sequential and complementary assault on the fungal cell's primary defenses: the cell wall and the cell membrane.

SynergyMechanism Caspofungin Caspofungin CellWall CellWall Caspofungin->CellWall Inhibits β-(1,3)-D-Glucan Synthase AmphotericinB AmphotericinB CellWall->AmphotericinB Increased Permeability Facilitates Access CellMembrane CellMembrane AmphotericinB->CellMembrane Binds to Ergosterol

  • Caspofungin's Initial Assault: Caspofungin first targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme[5][6][7][8]. This disruption weakens the structural integrity of the cell wall.

  • Enhanced Amphotericin B Access: The compromised cell wall is thought to allow for more efficient penetration of Amphotericin B methyl ester hydrochloride to its target, ergosterol, located in the fungal cell membrane[9][10].

  • Membrane Disruption and Cell Death: Once at the cell membrane, Amphotericin B binds to ergosterol, forming pores that lead to a rapid leakage of essential ions and ultimately, fungal cell death[1][2][3].

This combined action may result in a greater antifungal effect at lower concentrations of each drug than when used alone, potentially reducing the risk of dose-dependent toxicities.

Experimental Protocols

Materials and Reagents
  • Amphotericin B methyl ester hydrochloride (powder)

  • Caspofungin (acetate salt, powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile distilled water

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile pipettes and reservoirs

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sabouraud Dextrose Agar (SDA)

Protocol 1: Preparation of Antifungal Stock Solutions

Causality: Proper preparation and storage of stock solutions are critical for accurate and reproducible results. DMSO is used as the solvent for both drugs due to their limited aqueous solubility. Aliquoting and storing at low temperatures minimizes degradation from repeated freeze-thaw cycles.

  • Amphotericin B Methyl Ester Hydrochloride Stock Solution (1600 µg/mL):

    • Aseptically weigh the required amount of Amphotericin B methyl ester hydrochloride powder.

    • Dissolve in 100% sterile DMSO to a final concentration of 1600 µg/mL. Gentle warming and vortexing may be required to fully dissolve the compound[11].

    • Dispense into small, single-use aliquots and store at -70°C, protected from light.

  • Caspofungin Stock Solution (1600 µg/mL):

    • Aseptically weigh the required amount of caspofungin powder.

    • Dissolve in 100% sterile DMSO to a final concentration of 1600 µg/mL.

    • Dispense into small, single-use aliquots and store at -70°C.

Protocol 2: Inoculum Preparation

Causality: Standardization of the fungal inoculum is essential to ensure that differences in growth inhibition are due to the antifungal agents and not variations in the initial number of fungal cells. The 0.5 McFarland standard provides a consistent starting cell density.

  • Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From the fresh culture, select several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeast).

  • Dilute this standardized suspension in RPMI 1640 medium to the final required inoculum density as per CLSI guidelines (typically a 1:1000 dilution for yeasts).

Protocol 3: Checkerboard Microdilution Assay

Causality: The checkerboard assay is a robust method to systematically evaluate the interaction between two antimicrobial agents across a range of concentrations. This two-dimensional titration allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

CheckerboardWorkflow cluster_prep cluster_plate cluster_analysis A1 Prepare Drug A (Amphotericin B ME HCl) Serial Dilutions D1 Dispense Drug A Dilutions Across Columns A1->D1 B1 Prepare Drug B (Caspofungin) Serial Dilutions E1 Dispense Drug B Dilutions Down Rows B1->E1 C1 Prepare Standardized Fungal Inoculum F1 Add Fungal Inoculum to All Test Wells C1->F1 D1->F1 E1->F1 G1 Incubate at 35°C for 24-48 hours F1->G1 H1 Read MICs Visually or with Plate Reader G1->H1 I1 Calculate Fractional Inhibitory Concentration Index (FICI) H1->I1

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells except those in column 1.

    • Add 100 µL of the highest concentration of Amphotericin B methyl ester hydrochloride to all wells in column 1.

    • Perform serial twofold dilutions of Amphotericin B methyl ester hydrochloride across the plate from column 1 to column 10 by transferring 50 µL from the previous column. Discard 50 µL from column 10. Column 11 will serve as the drug-free growth control for caspofungin.

    • Add 50 µL of the highest concentration of caspofungin to all wells in row A.

    • Perform serial twofold dilutions of caspofungin down the plate from row A to row G by transferring 50 µL from the previous row. Discard 50 µL from row G. Row H will serve as the drug-free growth control for Amphotericin B methyl ester hydrochloride.

    • The final plate will have a checkerboard of drug concentrations.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to all wells.

    • Include a sterility control well (200 µL of uninoculated medium) and a growth control well (100 µL of medium and 100 µL of inoculum).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

Data Analysis and Interpretation

Determining Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control). The MICs of Amphotericin B methyl ester hydrochloride and caspofungin alone are determined from the wells in row H and column 11, respectively. The MIC of each drug in combination is determined from the checkerboard wells.

Calculating the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantify the nature of the drug interaction.

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported for the interaction.

Interpreting the FICI

The interaction is interpreted based on the calculated FICI value[12][13][14]:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (or Additive)
> 4.0Antagonism
Example Data

The following table presents example data from a checkerboard assay with Candida albicans.

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Amphotericin B ME HCl1.00.250.5Synergy
Caspofungin0.50.125

This is example data and actual results may vary.

Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • QC Strains: Include reference quality control strains, such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258, in each experiment[6]. The MICs for these strains should fall within the established ranges outlined in CLSI documents.

  • Controls: A sterility control (medium only) and a growth control (inoculum in medium without drugs) must be included on each plate. The sterility control should show no growth, and the growth control should show robust growth.

  • Reproducibility: Experiments should be performed in duplicate or triplicate to ensure the reproducibility of the results.

By adhering to these protocols and quality control measures, researchers can confidently assess the synergistic potential of Amphotericin B methyl ester hydrochloride and caspofungin, contributing valuable data to the development of more effective antifungal therapies.

References

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024, April 24). Retrieved from [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Interpretation of Fractional Inhibitory Concentration Index (FICI) - Bio-protocol. Retrieved from [Link]

  • [Caspofungin: mode of action and therapeutic applications] - PubMed. Retrieved from [Link]

  • Amphotericin B methyl ester hydrochloride | Antifungal Agent/HIV-1 Inhibitor. Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Retrieved from [Link]

  • Amphotericin B - Wikipedia. Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC. (2002, January). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. (2024, April 24). Retrieved from [Link]

  • Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects. (2020, July 13). Retrieved from [Link]

  • Combination Echinocandin-Polyene Treatment of Murine Mucormycosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • Combination of amphotericin B and caspofungin in the treatment of mucormycosis - PMC. (2019, September 21). Retrieved from [Link]

  • In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay - CLYTE Technologies. (2025, September 15). Retrieved from [Link]

  • Caspofungin in combination with itraconazole and amphotericin B for the treatment of invasive Aspergillosis in humans, with a method to test ex vivo synergism - PubMed. Retrieved from [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • NEW ZEALAND DATA SHEET - Medsafe. (2018, October 4). Retrieved from [Link]

  • Caspofungin in Combination with Amphotericin B against Candida parapsilosis - PMC. Retrieved from [Link]

  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC. Retrieved from [Link]

  • In vitro synergy of caspofungin and amphotericin B against Aspergillus and Fusarium spp. Retrieved from [Link]

  • In Vitro Interaction and Killing-Kinetics of Amphotericin B Combined with Anidulafungin or Caspofungin against Candida auris - PMC - NIH. (2021, August 25). Retrieved from [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma. Retrieved from [Link]

  • In Vitro Synergy of Amphotericin B and Flucytosine Against Talaromyces Marneffei, Shawin Vitsupakorn - YouTube. (2023, October 4). Retrieved from [Link]

  • Mechanisms of echinocandin antifungal drug resistance - PMC - NIH. (2015, July 17). Retrieved from [Link]

  • Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC. Retrieved from [Link]

  • Synergy of the antibiotic colistin with echinocandin antifungals in Candida species | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2013, February 1). Retrieved from [Link]

  • Preparation, characterization, and evaluation of amphotericin B-loaded | IJN. (2017, June 6). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing incubation time for Amphotericin B methyl ester hydrochloride susceptibility testing

Topic: Optimizing Incubation Time & Conditions for AME HCl Susceptibility Assays Document ID: AME-OPT-2024-v1 Status: Active Audience: Assay Development Scientists, Microbiologists, Pharmacology Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Incubation Time & Conditions for AME HCl Susceptibility Assays Document ID: AME-OPT-2024-v1 Status: Active Audience: Assay Development Scientists, Microbiologists, Pharmacology Researchers

Executive Summary & Core Directive

The Critical Balance: Optimizing incubation time for Amphotericin B Methyl Ester (AME) hydrochloride is a race between biological growth and chemical degradation .

Unlike standard Amphotericin B (AmB), which is highly insoluble and requires deoxycholate or DMSO for solubilization, AME hydrochloride is water-soluble. However, this solubility comes at the cost of stability. AME is chemically labile; the ester bond is susceptible to hydrolysis, potentially reverting to the parent compound or inactive byproducts if incubation is prolonged or pH is uncontrolled.

The Golden Rule:

Prioritize 24-hour readings for Candida and rapid growers. Extended incubation (>48 hours) significantly increases the risk of false resistance (high MIC) due to drug degradation rather than biological resistance.

Experimental Protocol: The Optimized Workflow

This protocol is designed to minimize variables that contribute to "trailing" endpoints and drug instability.

A. Reagent Preparation (The Foundation)
  • Solvent: Sterile Deionized Water (AME HCl is water-soluble). Avoid DMSO if possible, as it can be toxic to certain sensitive fungal strains, though it stabilizes the drug.

  • pH Control (Critical): AME is most stable near neutral pH (pH 6.0–7.0). Ensure your RPMI 1640 media is buffered with MOPS (0.165 M) to pH 7.0.

    • Why? Acidic conditions accelerate the hydrolysis of the methyl ester bond.

B. Inoculum Standardization[1]
  • Density:

    
     to 
    
    
    
    CFU/mL.
    • Why? The "Inoculum Effect" is potent with polyenes. Too many cells will deplete the available drug before the endpoint, artificially elevating the MIC.

C. Incubation Parameters[2][3][4]
  • Temperature: 35°C (Standard).

  • Atmosphere: Ambient air (Aerobic).

  • Time:

    • 24 Hours: Primary Read. (Optimal for Candida albicans, C. tropicalis, C. parapsilosis).

    • 48 Hours: Secondary Read. (Required for Cryptococcus, Aspergillus, or slow-growing Candida spp.).

    • >48 Hours: NOT RECOMMENDED for AME without daily drug replenishment.

D. Workflow Visualization

AME_Workflow Prep 1. Drug Prep (AME HCl in Water) Inoc 3. Inoculation (1-5 x 10^3 CFU/mL) Prep->Inoc Media 2. Media Buffer (RPMI + MOPS pH 7.0) Media->Inoc Incubate 4. Incubation (35°C) Inoc->Incubate Read24 5a. Read @ 24h (Primary Endpoint) Incubate->Read24 Standard Read48 5b. Read @ 48h (Slow Growers Only) Read24->Read48 If growth < Control Check Growth in Drug Well? Read24->Check Check->Read48 No (Confirm)

Figure 1: Optimized workflow for AME susceptibility testing. Note the bifurcation at the reading stage to prioritize the 24h endpoint.

Troubleshooting & FAQs

Q1: I see a "hazy" trailing growth at 48 hours that wasn't there at 24 hours. Is this resistance?

Diagnosis: Likely False Resistance (Trailing Effect) .

  • The Science: Polyenes like AME are fungicidal. True resistance is rare. Haze at 48h often indicates that the drug has degraded below its MIC threshold, allowing survivors to regrow.

  • Action: Trust the 24-hour endpoint if the control well shows sufficient growth. If the 24h MIC is low and 48h is high, report the 24h value.

Q2: My AME powder is dissolving, but I see fine particulates after adding it to RPMI.

Diagnosis: Salting Out / pH Shock .

  • The Science: AME HCl is a salt. When added to complex media like RPMI, interactions with phosphates or a shift in pH can cause the free base to precipitate.

  • Action:

    • Ensure RPMI is MOPS-buffered to pH 7.0 before adding the drug.

    • Vortex vigorously.

    • If precipitation persists, verify the AME stock concentration. Stocks >1 mg/mL in aqueous media are prone to colloidal aggregation.

Q3: Why can't I incubate for 72 hours for Cryptococcus as per standard CLSI guidelines?

Diagnosis: Chemical Instability .

  • The Science: CLSI M27 guidelines are built primarily around Amphotericin B (deoxycholate), which is relatively stable once solubilized. AME is an ester; its half-life in aqueous solution at 37°C is shorter.

  • Action: If you must test slow growers (Cryptococcus), you should perform a media refresh or use a flow-cytometry based assay (shorter duration) to validate the MIC.

Data Interpretation & Decision Logic

Use the following logic to interpret endpoints, specifically distinguishing between Trailing and True Resistance.

MIC Determination Logic
Observation (24h)Observation (48h)InterpretationRecommended Action
Clear (No Growth)Clear (No Growth)Susceptible Report MIC.[1]
Clear (No Growth)Hazy (Partial Growth)Susceptible (Trailing) Report 24h MIC. Drug degradation likely.
Growth Growth Resistant Valid MIC.
Poor Control Growth Growth Invalid Test Inoculum too low or non-viable. Repeat.
Decision Tree Diagram

Decision_Logic Start Read Plate @ 24 Hours Control Is Growth Control Well Turbid? Start->Control Valid Test Valid Control->Valid Yes Invalid Test Invalid: Check Inoculum Control->Invalid No DrugWell Inspect Drug Wells: Visible Growth? Valid->DrugWell Susceptible Susceptible (Report MIC) DrugWell->Susceptible No Growth Resistant Potential Resistance DrugWell->Resistant Growth IncubateMore Incubate to 48h Susceptible->IncubateMore If Slow Grower Read48 Read @ 48h IncubateMore->Read48 Compare Compare 24h vs 48h Read48->Compare Trailing Trailing Effect: Report 24h MIC Compare->Trailing 24h=Clear 48h=Hazy TrueRes True Resistance: Report 48h MIC Compare->TrueRes 24h=Growth 48h=Growth

Figure 2: Decision logic for differentiating trailing endpoints from true resistance in AME assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[3][4][2][5][6]

  • Bonner, D. P., et al. (1975).[7] Stability studies with amphotericin B and amphotericin B methyl ester.[7][8][9] The Journal of Antibiotics.[7][8][10]

  • Revankar, S. G., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.[3][4][2][5][6]

Sources

Optimization

How to manage pH sensitivity of Amphotericin B methyl ester hydrochloride solutions

Topic: Managing pH Sensitivity & Solution Stability Ticket ID: AME-HC-SOL-001 Assigned Specialist: Senior Application Scientist, Antifungal Chemistry Division Executive Summary: The Stability-Solubility Paradox Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing pH Sensitivity & Solution Stability

Ticket ID: AME-HC-SOL-001 Assigned Specialist: Senior Application Scientist, Antifungal Chemistry Division

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical guide for Amphotericin B Methyl Ester (AME) Hydrochloride . If you are using this derivative, you are likely seeking its superior water solubility compared to the parent compound, Amphotericin B (AmB).

The Critical Warning: While AME hydrochloride solves the solubility problem of the parent compound, it introduces a new stability challenge. The methyl ester bond is chemically labile.

  • In Acidic Conditions (< pH 4.0): The glycosidic bond risks cleavage, destroying biological activity.

  • In Basic Conditions (> pH 7.0): The ester bond hydrolyzes (saponifies), converting AME back into parent Amphotericin B. Since parent AmB is insoluble in water at neutral pH, this causes the solution to precipitate immediately.

This guide provides the protocols to navigate this narrow pH window (pH 5.0 – 6.0) to maintain both solubility and potency.

Module 1: The Mechanism of Failure

To prevent experimental failure, you must understand why the solution degrades. Unlike standard precipitation (which is reversible by heating or solvent addition), AME precipitation is often a chemical transformation.

Diagram 1: The Hydrolysis Trap

This decision tree illustrates the chemical fate of AME based on your pH environment.

AME_Stability AME AME Hydrochloride (Water Soluble) pH_Low Acidic Environment (pH < 4.0) AME->pH_Low pH_Opt Optimal Window (pH 5.0 - 6.0) AME->pH_Opt pH_High Alkaline Environment (pH > 7.0) AME->pH_High Glyco_Cleavage Glycosidic Bond Cleavage (Loss of Mycosamine) pH_Low->Glyco_Cleavage Fast Stable Stable Solution (Retains Potency) pH_Opt->Stable Store at 4°C Saponification Ester Hydrolysis (Saponification) pH_High->Saponification Rapid Inactive Biologically Inactive Degradant Glyco_Cleavage->Inactive Parent_AmB Reversion to Parent Amphotericin B Saponification->Parent_AmB Precipitate IRREVERSIBLE PRECIPITATION (Parent AmB is Insoluble) Parent_AmB->Precipitate Crashes out at neutral pH

Figure 1: The chemical fate of Amphotericin B Methyl Ester is strictly dictated by pH. Note that "precipitation" in alkaline buffers is actually a chemical reversion to the insoluble parent drug.

Module 2: Troubleshooting & FAQs

Q1: My solution precipitated immediately upon adding PBS (pH 7.4). Why?

Diagnosis: You likely triggered ester hydrolysis . Explanation: PBS (Phosphate Buffered Saline) at pH 7.4 is slightly too alkaline for long-term stability of the methyl ester. The phosphate ions can catalyze the hydrolysis of the ester group. As the molecule loses the methyl group, it reverts to Amphotericin B. Parent AmB has a solubility of <1 µg/mL at pH 6-7, so it instantly crashes out of solution. The Fix:

  • Use a lower pH buffer, such as Citrate-Phosphate buffer (pH 5.0 - 6.0) .

  • If you must use PBS for cell culture, prepare the AME as a concentrated stock in sterile water or DMSO, and dilute into the media immediately before use. Do not store AME in PBS.

Q2: The solution turned from bright yellow to pale yellow/colorless.

Diagnosis: Oxidative degradation (Bleaching). Explanation: The polyene "chromophore" (the chain of 7 double bonds) is responsible for the yellow color and the antifungal activity. Loss of color indicates the destruction of these double bonds, usually by light (photo-oxidation) or peroxides. The Fix:

  • Amber Vials: All solutions must be handled in amber glass.

  • Inert Atmosphere: For long-term storage, overlay the stock solution with Nitrogen or Argon gas.

  • Antioxidants: Adding 0.01% Ascorbic Acid can retard oxidation, though it may lower pH.

Q3: Can I autoclave AME solutions?

Answer: ABSOLUTELY NOT. Reasoning: Heat accelerates both hydrolysis and oxidative degradation exponentially. The Fix: Sterilize by filtration using a 0.22 µm PTFE or PES membrane . (Note: Do not use Nylon filters, as polyenes can sometimes bind non-specifically to Nylon).

Module 3: Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (5 mg/mL)

Target Concentration: 5 mg/mL Stability Goal: 1 week at 4°C, or 3 months at -20°C.

Materials:

  • Amphotericin B Methyl Ester Hydrochloride powder.

  • Solvent: Sterile Water (HPLC Grade) OR DMSO (Dimethyl Sulfoxide). Note: Water is preferred for AME-HCl due to salt solubility, but DMSO prevents hydrolysis better during frozen storage.

  • Vessel: Amber glass vial.

Step-by-Step:

  • Equilibrate: Allow the vial of lyophilized powder to reach room temperature before opening to prevent moisture condensation (water accelerates degradation).

  • Weighing: Weigh 10 mg of AME-HCl into an amber vial.

  • Solubilization:

    • Option 1 (Immediate Use): Add 2.0 mL of Sterile Water. Vortex gently. The solution should be clear and yellow.[1][2][3] Measure pH; if < 4.5, adjust cautiously with dilute NaOH to pH 5.0-6.0.

    • Option 2 (Storage): Add 2.0 mL of anhydrous DMSO. Vortex.

  • Aliquot: Dispense into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C protected from light.

Protocol B: Dilution for Bioassays (The "Safe Zone")

Goal: Dilute stock into media without precipitation.

Step-by-Step:

  • Check Media pH: Ensure your cell culture media or assay buffer is not > pH 7.5.

  • Pre-Dilution (Intermediate Step): Do not drop high-concentration stock directly into a large volume of saline. Create an intermediate dilution (e.g., 100 µg/mL) in 5% Dextrose (pH ~5.5) or Phosphate-Citrate Buffer (pH 6.0) .

  • Final Dilution: Add the intermediate solution to your biological test system.

  • Timing: Perform this dilution < 30 minutes before the experiment begins.

Module 4: Comparative Data (AME vs. AmB)

Use this table to confirm you are using the correct handling logic for the Ester versus the Parent.

FeatureAmphotericin B (Parent)Amphotericin B Methyl Ester HCl
Water Solubility Insoluble (pH 6-7)Soluble (>5 mg/mL)
Primary pH Risk Precipitation at neutral pHHydrolysis at alkaline pH (>7.0)
Result of pH Failure Aggregation (reversible)Chemical conversion (irreversible)
Optimal pH pH 10-11 (for solubilization only)pH 5.0 - 6.0 (for stability)
Nephrotoxicity HighReduced (in some models)

References

  • Bonner, D. P., Mechlinski, W., & Schaffner, C. P. (1975). Stability studies with amphotericin B and amphotericin B methyl ester.[4][5] The Journal of Antibiotics, 28(2), 132–135.[5]

    • Significance: Establishes that AME salts are less stable in solution than parent AmB and require pH 6.0/low temp for stability.
  • Mechlinski, W., & Schaffner, C. P. (1972). Polyene macrolide derivatives. I. N-acylation and esterification. The Journal of Antibiotics, 25(5), 259–269.

    • Significance: Describes the synthesis and chemical properties of the methyl ester derivative, highlighting the solubility improvements and ester bond characteristics.
  • Keim, G. R., et al. (1973). Amphotericin B Methyl Ester Hydrochloride and Amphotericin B: Comparative Acute Toxicity.[4] Science, 179(4073), 584-586.

    • Significance: Provides comparative toxicity data and confirms the hydrochloride salt formul

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent for Dissolving Amphotericin B Methyl Ester Hydrochloride for Cell-Based Assays

Introduction Welcome to the technical support center for Amphotericin B methyl ester hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Amphotericin B methyl ester hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance for the effective use of this compound in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Amphotericin B and its derivatives are powerful polyene antifungal agents that act by binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death.[1][2][3] However, their utility is often hampered by poor aqueous solubility and the potential for aggregation, which can significantly impact experimental results and toxicity profiles.[4][5] This guide will address the critical first step: proper dissolution to achieve a stable, monomeric, and biologically active solution for your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Amphotericin B methyl ester hydrochloride for cell-based assays?

A1: The primary recommended solvent for creating a stock solution of Amphotericin B methyl ester hydrochloride is 100% Dimethyl Sulfoxide (DMSO) .[6] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO to achieve the highest possible concentration and stability. One supplier suggests that hygroscopic DMSO can significantly impact the solubility of the product.[6]

Q2: What is the maximum achievable concentration in DMSO?

A2: You can achieve a stock solution concentration of up to 100 mg/mL in DMSO.[6] However, achieving this concentration may require sonication or gentle warming. For most cell-based assays, a lower stock concentration (e.g., 10-20 mg/mL) is often sufficient and easier to work with.

Q3: Can I dissolve Amphotericin B methyl ester hydrochloride directly in aqueous buffers or cell culture media?

A3: No, direct dissolution in aqueous solutions is not recommended. Amphotericin B and its derivatives are poorly soluble in aqueous buffers at neutral pH.[4][7] Attempting to do so will result in a suspension with low bioavailability and a high degree of aggregation, which can lead to inconsistent and unreliable results in your assays.

Q4: How should I prepare my working solution for the cell-based assay from the DMSO stock?

A4: To prepare your working solution, you should perform a serial dilution of your DMSO stock solution into your cell culture medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around. This gradual dilution helps to prevent precipitation of the compound. The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5% , to avoid solvent-induced cytotoxicity.

Q5: How should I store the stock solution of Amphotericin B methyl ester hydrochloride?

A5: For long-term storage, the DMSO stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months .[6] For short-term storage, -20°C for up to 1 month is acceptable.[6] Always protect the solution from light.[6]

Troubleshooting Guide

Problem 1: I see precipitation when I add my DMSO stock to the cell culture medium.
  • Cause: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the aqueous environment. This can be exacerbated by a high concentration of the DMSO stock or too rapid a dilution.

  • Solution:

    • Reduce the concentration of your DMSO stock solution. A more dilute stock (e.g., 10 mg/mL) can be easier to dilute into aqueous solutions.

    • Perform a stepwise dilution. Instead of a single large dilution, dilute your stock in a series of smaller steps, vortexing or gently mixing between each step.

    • Ensure the final DMSO concentration is low. A higher final percentage of DMSO in your working solution can help maintain solubility, but be mindful of its effects on your cells.

Problem 2: My experimental results are inconsistent between batches.
  • Cause: Inconsistent results can stem from variability in the preparation of the Amphotericin B methyl ester hydrochloride solution. The aggregation state of the compound can significantly influence its biological activity and toxicity.[5][8]

  • Solution:

    • Standardize your dissolution protocol. Ensure that you are using the same grade of DMSO, the same stock concentration, and the same dilution method for every experiment.

    • Prepare fresh working solutions for each experiment. The stability of Amphotericin B derivatives in aqueous solutions can be limited.[9]

    • Visually inspect your working solution. Before adding the solution to your cells, ensure it is clear and free of any visible precipitate.

Problem 3: I am observing higher than expected cytotoxicity in my control cells.
  • Cause: This could be due to the cytotoxic effects of the solvent (DMSO) or the formation of toxic aggregates of Amphotericin B methyl ester hydrochloride.[5]

  • Solution:

    • Run a vehicle control. Always include a control group of cells that are treated with the same final concentration of DMSO as your experimental groups.

    • Optimize the final DMSO concentration. Determine the highest concentration of DMSO your cells can tolerate without significant toxicity.

    • Ensure complete dissolution. Incomplete dissolution can lead to the presence of aggregates, which have been shown to be more toxic than the monomeric form of the drug.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Pre-warm the vial: Allow the vial of Amphotericin B methyl ester hydrochloride to come to room temperature before opening to prevent condensation of moisture.

  • Add DMSO: Using a sterile syringe, add the calculated volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Facilitate Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Preparation of a 10 µg/mL Working Solution in Cell Culture Medium
  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mg/mL DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock to 990 µL of sterile PBS or cell culture medium. This will give you a 100 µg/mL solution.

  • Final Dilution: Add 100 µL of the 100 µg/mL intermediate solution to 900 µL of your final cell culture medium to achieve a final concentration of 10 µg/mL.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can introduce shear stress.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.

Data Presentation

Table 1: Solubility of Amphotericin B Methyl Ester Hydrochloride
SolventSolubilityNotes
DMSO Up to 100 mg/mL [6]Recommended for stock solutions. May require sonication.
Water Insoluble at neutral pH[10][11]Soluble at pH 2 or 11, but this is not suitable for cell-based assays.
Ethanol Low solubility[4][12]Not recommended for primary stock solutions.
Methanol Low solubility, potential for degradation[4]Not recommended.

Visualization

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection start Start: Need to dissolve Amphotericin B Methyl Ester Hydrochloride is_cell_based Is it for a cell-based assay? start->is_cell_based use_dmso Use 100% anhydrous DMSO for stock solution. is_cell_based->use_dmso Yes aqueous_dissolution Direct dissolution in aqueous buffer/media? is_cell_based->aqueous_dissolution No prepare_working Prepare working solution by serial dilution into culture medium. use_dmso->prepare_working aqueous_dissolution->use_dmso No not_recommended Not Recommended: Poor solubility and aggregation. aqueous_dissolution->not_recommended Yes not_recommended->use_dmso end Proceed with experiment prepare_working->end

A decision-making workflow for selecting the appropriate solvent.

Diagram 2: Stock and Working Solution Preparation Workflow

SolutionPreparation start Start: Solid Compound add_dmso Add 100% Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate (Ensure clear solution) add_dmso->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution aliquot_store Aliquot and Store at -80°C stock_solution->aliquot_store thaw_aliquot Thaw a single aliquot aliquot_store->thaw_aliquot serial_dilution Serially dilute into cell culture medium (Final DMSO < 0.5%) thaw_aliquot->serial_dilution working_solution Final Working Solution (Use Immediately) serial_dilution->working_solution end Add to cells working_solution->end

A step-by-step workflow for preparing stock and working solutions.

References

  • Wikipedia. (n.d.). Amphotericin B. Retrieved from [Link]

  • Howarth, W. R., Tewari, R. P., & Solotorovsky, M. (1975). Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester. Antimicrobial Agents and Chemotherapy, 7(1), 58–63.
  • Soto, R., Patel, P., & Al-Achi, A. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 365, 120093.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Lim, J., et al. (2019). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. Pharmaceutics, 11(11), 586.
  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B? Retrieved from [Link]

  • Keim, G. R., Poutsiaka, J. W., Kirpan, J., & Keysser, C. H. (1973). Amphotericin B methyl ester hydrochloride and amphotericin B: comparative acute toxicity. Science, 182(4113), 725–726.
  • AmBisome. (n.d.). Mechanism of Action. Retrieved from [Link]

  • de Morais, A. C. S., et al. (2020). Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD. Journal of the Brazilian Chemical Society, 31(8), 1667-1675.
  • Gaboriau, F., et al. (1993). Effects of the aggregation state of amphotericin B on its toxicity to mice. Antimicrobial Agents and Chemotherapy, 37(11), 2427–2430.
  • Barwicz, J., et al. (1992). Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes. Antimicrobial Agents and Chemotherapy, 36(10), 2147–2151.
  • Bolard, J., et al. (1981). Effect of the aggregation state of amphotericin B on its interaction with ergosterol. Biochimica et Biophysica Acta (BBA) - Biomembranes, 647(2), 241-248.
  • Soto, R., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. ResearchGate. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Amphotericin B HiMIC™ Plate Kit MPK071 - Technical Data. Retrieved from [Link]

  • ISMP Canada. (2015). Errors Continue with Amphotericin B. Retrieved from [Link]

  • Groll, A. H., et al. (1998). Amphotericin B enzyme-linked immunosorbent assay. Antimicrobial Agents and Chemotherapy, 42(9), 2393–2398.
  • CHEO ED Outreach. (n.d.). Amphotericin-B. Retrieved from [Link]

  • Corning. (n.d.). Amphotericin B (Fungizone®). Retrieved from [Link]

  • X-Gen. (n.d.). Amphotericin B for Injection USP Rx Only. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antifungal Synergy of Amphotericin B Methyl Ester Hydrochloride with Novel Agents

Introduction: The Imperative for Antifungal Synergy The landscape of invasive fungal infections is one of escalating challenges, marked by the rise of multidrug-resistant species and the significant toxicity associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Antifungal Synergy

The landscape of invasive fungal infections is one of escalating challenges, marked by the rise of multidrug-resistant species and the significant toxicity associated with high-dose monotherapy. Amphotericin B (AmB), a polyene macrolide, has long been a cornerstone of antifungal therapy due to its broad-spectrum fungicidal activity.[1] Its primary mechanism involves binding to ergosterol, the principal sterol in the fungal cell membrane.[2][3][4][5][6] This interaction forms transmembrane channels that disrupt the membrane's integrity, leading to leakage of essential intracellular ions and ultimately, cell death.[3][6]

Amphotericin B methyl ester hydrochloride (AMEH), a semi-synthetic derivative, was developed to improve the solubility and potentially reduce the toxicity of the parent compound. Despite these advancements, the core challenge of dose-limiting nephrotoxicity remains.[5][6] This has propelled the scientific community to explore combination therapies. The goal of a synergistic combination is to achieve an effect greater than the sum of the individual drugs, which can lead to:

  • Enhanced Potency: Achieving fungal eradication at lower, less toxic concentrations of each agent.[7]

  • Overcoming Resistance: Restoring activity against strains that have developed resistance to one of the agents.

  • Broadened Spectrum: Creating a combination effective against a wider range of fungal pathogens.

  • Reduced Treatment Duration: Accelerating fungal clearance to improve patient outcomes.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the synergistic potential of AMEH with other antifungal agents. We will delve into the gold-standard methodologies, explain the mechanistic rationale behind potential synergies, and provide a clear, data-driven approach to interpreting results.

Part 1: The Gold Standard Protocol — Checkerboard Microdilution Assay

The checkerboard assay is the most widely utilized in vitro method for quantifying antifungal synergy.[7][8] It systematically tests a matrix of drug concentrations, allowing for the precise determination of how the minimum inhibitory concentration (MIC) of one drug is affected by the presence of another. The output of this assay is the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction.[8][9]

Expertise in Practice: Causality Behind the Protocol

This protocol is not merely a series of steps but a self-validating system. Each parameter is optimized to ensure reproducibility and clinical relevance, grounded in standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Scientist's Note on Inoculum Preparation: The final inoculum density is critical. Too high a density can mask the true inhibitory effects of the drugs, leading to falsely elevated MICs. Too low a density can make the organism overly susceptible. The CLSI-recommended starting inoculum ensures that the test conditions are stringent yet physiologically relevant.

Step-by-Step Experimental Protocol: Broth Microdilution Checkerboard Assay

Objective: To determine the MICs of AMEH and a partner agent (e.g., Fluconazole), both alone and in combination, against a target fungal isolate (e.g., Candida albicans) and calculate the FIC index.

Materials:

  • Amphotericin B methyl ester hydrochloride (AMEH)

  • Partner Antifungal Agent (e.g., Fluconazole)

  • Fungal Isolate (Candida albicans, e.g., ATCC 90028)

  • 96-well, sterile, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer and plate reader

  • Sterile solvents (e.g., DMSO, water for injection) for drug stocks

Procedure:

  • Preparation of Fungal Inoculum: a. Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Perform a further 1:1000 dilution in RPMI-1640 medium to achieve the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Preparation of Drug Dilution Plates: a. Prepare stock solutions of AMEH and Fluconazole in their respective solvents at a concentration 100x the highest final concentration to be tested. b. In a separate 96-well "mother" plate, prepare 2x the final required concentrations. c. AMEH (Drug A): Serially dilute the 2x stock solution vertically down the plate (e.g., Rows B-H), leaving Row A for the growth control. d. Fluconazole (Drug B): Serially dilute the 2x stock solution horizontally across the plate (e.g., Columns 2-11), leaving Column 1 for the AMEH-only control.

  • Setting up the Checkerboard Plate: a. Using a multichannel pipette, transfer 50 µL from the "mother" plate to the final "test" plate. b. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control well, which receives 100 µL of sterile medium). c. The final volume in each well will be 200 µL. This setup results in a matrix where each well has a unique combination of AMEH and Fluconazole concentrations.

  • Incubation: a. Seal the plate and incubate at 35°C for 24-48 hours, consistent with CLSI guidelines.[10]

  • Reading the MIC: a. The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control well.[13] b. This can be determined visually or spectrophotometrically by reading the optical density at 530 nm.

Visualizing the Workflow

Checkerboard_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis P1 Prepare Fungal Inoculum (0.5 McFarland -> 1:1000 Dilution) A2 Add 100µL Inoculum to All Wells P1->A2 P2 Prepare 2x Drug Stocks (AMEH & Partner Agent) P3 Create Serial Dilutions in 'Mother' Plate P2->P3 A1 Transfer 50µL Drugs to Final Plate P3->A1 A1->A2 Creates drug matrix A3 Incubate Plate (35°C, 24-48h) A2->A3 D1 Read MICs (Visual / Spectrophotometer) A3->D1 D2 Calculate FIC Index (ΣFIC) D1->D2 D3 Interpret Interaction (Synergy, Additive, etc.) D2->D3

Caption: Workflow for the Checkerboard Microdilution Assay.

Data Analysis: The FIC Index

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) for each drug and summing them to get the FIC Index (ΣFIC).[8]

  • FIC of AMEH (FIC A) = (MIC of AMEH in combination) / (MIC of AMEH alone)

  • FIC of Fluconazole (FIC B) = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

  • FIC Index (ΣFIC) = FIC A + FIC B

The results are interpreted as follows:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Part 2: Case Study — AMEH and Azole Synergy

Let's explore a common and mechanistically plausible combination: AMEH with an azole antifungal like fluconazole. The interaction between these two classes can be complex, with some studies reporting antagonism.[1][14] However, synergy is often observed.[15]

Authoritative Grounding: The Proposed Mechanism of Synergy

The synergistic potential lies in their distinct but complementary mechanisms of action targeting the fungal cell membrane.[16]

  • Azole Action: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[16] This enzyme is crucial for the synthesis of ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal membrane.

  • AMEH Action: AMEH's primary target is ergosterol.[3][5]

  • Synergistic Effect: The azole-induced disruption of the membrane and depletion of ergosterol is hypothesized to make the membrane more permeable and susceptible to the pore-forming action of AMEH. Even with less ergosterol, the overall structural damage from the azole may allow AMEH to exert its disruptive effects more efficiently at lower concentrations.

Visualizing the Synergistic Mechanism

Caption: Proposed synergistic mechanism of AMEH and Fluconazole.

Data Presentation: Hypothetical Checkerboard Results

The following table summarizes plausible experimental data from a checkerboard assay testing AMEH and Fluconazole against a clinical isolate of Candida auris.

Drug(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFIC (FIC Index)Interpretation
AMEH 1.00.1250.125\multirow{2}{}{0.375 }\multirow{2}{}{Synergy }
Fluconazole 64160.250

Trustworthiness: Interpreting the Data In this example, the presence of Fluconazole at 16 µg/mL reduces the MIC of AMEH by 8-fold (from 1.0 to 0.125 µg/mL). Concurrently, the presence of AMEH at 0.125 µg/mL reduces the MIC of Fluconazole by 4-fold (from 64 to 16 µg/mL). The resulting FIC Index of 0.375 is ≤ 0.5, providing strong quantitative evidence of a synergistic interaction between the two agents against this specific isolate.[9]

Part 3: Exploring Synergy with Echinocandins

Another promising class of partners for AMEH are the echinocandins (e.g., Caspofungin, Micafungin). Recent studies have demonstrated synergistic interactions between Amphotericin B and echinocandins against resistant species like Candida auris.[13][17][18]

Mechanistic Rationale

This synergy arises from a "two-hit" assault on the fungal cell's structural integrity.

  • Echinocandin Action: Echinocandins inhibit the enzyme 1,3-β-D-glucan synthase, which is essential for synthesizing glucan, a major structural polymer of the fungal cell wall.[16] This weakens the cell wall, causing osmotic instability.

  • AMEH Action: AMEH targets the cell membrane located just beneath the cell wall.[19]

  • Synergistic Effect: By weakening the outer cell wall, the echinocandin is thought to expose the underlying cell membrane, providing AMEH with easier access to its ergosterol target.[19][20] This combined attack on both the wall and the membrane can be profoundly fungicidal.

Data Presentation: AMEH + Caspofungin
Drug(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFIC (FIC Index)Interpretation
AMEH 1.00.250.25\multirow{2}{}{0.5 }\multirow{2}{}{Synergy }
Caspofungin 0.50.1250.25

Interpretation: The data shows a 4-fold reduction in the MIC for both AMEH and Caspofungin when used in combination. The calculated FIC Index of 0.5 meets the definition of synergy. This demonstrates that combining a cell wall-active agent with a cell membrane-active agent can be a highly effective strategy.

Conclusion and Future Directions

The validation of antifungal synergy is a critical step in developing next-generation therapies to combat invasive fungal disease. The checkerboard microdilution assay, when performed with rigorous adherence to established standards, provides a robust and quantitative platform for this evaluation. The synergistic combinations of AMEH with azoles or echinocandins offer mechanistically sound approaches to enhancing antifungal efficacy. The data presented in this guide, while illustrative, underscores the potential for these combinations to lower the required therapeutic dose, thereby mitigating toxicity and overcoming resistance. Further validation using time-kill assays and, ultimately, in vivo infection models is essential to translate these promising in vitro findings into clinically effective treatments.

References

  • Pediatric Oncall. (n.d.). Amphotericin-b - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • AmBisome. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (2024). Amphotericin B. Retrieved from [Link]

  • Gautam, A., & Singh, R. (2024). Amphotericin B. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B? Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link]

  • Ciszek, M., et al. (2020). Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Gintjee, T. J., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Retrieved from [Link]

  • Al-Dhafri, A., et al. (2022). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Journal of Fungi. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Tati, S., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. Retrieved from [Link]

  • Peman, J., et al. (2023). Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model. Microbiology Spectrum. Retrieved from [Link]

  • Johnson, E. M., et al. (2003). In vitro interaction between amphotericin B and azoles in Candida albicans. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Stergiopoulou, T., et al. (2008). Amphotericin B- and Voriconazole-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Doke, S., et al. (2017). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Ayurveda and Integrative Medicine. Retrieved from [Link]

  • Arikan, S., et al. (1998). Interactions between Triazoles and Amphotericin B against Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • MacCallum, D. M., et al. (2004). In vitro interaction between amphotericin B and azoles in Candida albicans. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Peman, J., et al. (2024). Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model. PubMed. Retrieved from [Link]

  • Peman, J., et al. (2023). Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model. ASM Journals. Retrieved from [Link]

  • Meletiadis, J., et al. (2025). (PDF) Amphotericin B- and Voriconazole-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. ResearchGate. Retrieved from [Link]

  • Ahmad, A., et al. (2023). The synergistic effects of hydroxychavicol and amphotericin B towards yeast-hyphae transition and the germination of Candida albicans. PeerJ. Retrieved from [Link]

Sources

Comparative

Assessing the Post-Antifungal Effect of Amphotericin B Methyl Ester Hydrochloride in Comparison to Other Polyenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of antifungal therapeutics, the polyene macrolides remain a cornerstone for treating severe systemic mycoses. Their potent, broad-spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolides remain a cornerstone for treating severe systemic mycoses. Their potent, broad-spectrum activity is well-documented; however, understanding their pharmacodynamics, particularly the persistence of their antifungal action after removal from the host system, is crucial for optimizing dosing regimens and mitigating toxicity. This guide provides an in-depth analysis of the post-antifungal effect (PAFE) of Amphotericin B (AMB) methyl ester hydrochloride, a water-soluble derivative of Amphotericin B, in comparison to other polyene formulations, namely Amphotericin B deoxycholate and liposomal Amphotericin B. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

The Significance of the Post-Antifungal Effect (PAFE)

The post-antifungal effect (PAFE) is the continued suppression of fungal growth even after the antifungal agent has been removed from the culture medium.[1] This phenomenon is of significant clinical interest as it may allow for less frequent dosing intervals, potentially reducing drug-related toxicities without compromising therapeutic efficacy.[2] For potent but toxic drugs like Amphotericin B, a prolonged PAFE is a highly desirable characteristic.

Polyene antifungals, including Amphotericin B and its derivatives, exert their activity by binding to ergosterol, a primary component of the fungal cell membrane.[3][4] This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[3] The persistence of this membrane damage is believed to be a key contributor to the observed PAFE.

Experimental Assessment of the Post-Antifungal Effect: A Validated Protocol

To objectively compare the PAFE of different polyene formulations, a standardized and reproducible methodology is paramount. The following protocol is a synthesis of established methods for determining PAFE in vitro.

Core Principle

The core of the PAFE assay involves exposing a standardized fungal inoculum to the antifungal agent for a defined period, followed by the complete removal of the drug and subsequent monitoring of fungal regrowth over time. The PAFE is then quantified as the difference in time required for the drug-exposed and control (drug-free) cultures to reach a predetermined level of growth.

Step-by-Step Methodology
  • Fungal Isolate Preparation:

    • Select clinically relevant fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).

    • Subculture the isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

    • Prepare a standardized inoculum suspension in a sterile saline solution or buffered peptone water, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • Antifungal Drug Preparation:

    • Prepare stock solutions of Amphotericin B methyl ester hydrochloride, Amphotericin B deoxycholate, and liposomal Amphotericin B in their respective recommended solvents.

    • Perform serial dilutions in a liquid culture medium (e.g., RPMI-1640 with MOPS buffer) to achieve the desired test concentrations, typically expressed as multiples of the Minimum Inhibitory Concentration (MIC) for the specific fungal isolate.

  • Drug Exposure:

    • In sterile tubes, combine the standardized fungal inoculum with the various concentrations of the antifungal agents.

    • Include a drug-free control tube containing only the fungal inoculum and culture medium.

    • Incubate all tubes at 35-37°C for a predetermined exposure time (e.g., 1, 2, or 4 hours).

  • Drug Removal:

    • Following the exposure period, centrifuge the tubes to pellet the fungal cells.

    • Carefully aspirate the supernatant containing the antifungal agent.

    • Wash the fungal pellet by resuspending it in a sterile, drug-free solution (e.g., saline or phosphate-buffered saline) and repeating the centrifugation step. This washing step should be performed at least three times to ensure complete removal of the drug.

  • Regrowth Monitoring:

    • Resuspend the final washed fungal pellet in a fresh, drug-free culture medium.

    • Monitor fungal regrowth over time. This can be achieved through several methods:

      • Viable Plate Counts: At regular intervals, withdraw aliquots from each tube, perform serial dilutions, and plate on agar to determine the CFU/mL.

      • Turbidimetric Measurement: Use a spectrophotometer to measure the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at regular time points.[5][6]

      • Automated Systems: Utilize automated microbiology systems that continuously monitor microbial growth by detecting changes in CO2 production or turbidity.

  • PAFE Calculation:

    • Plot the growth curves (CFU/mL or OD versus time) for both the control and drug-exposed cultures.

    • The PAFE is calculated using the following formula: PAFE = T - C

      • Where T is the time required for the drug-exposed culture to reach a specific point on its growth curve (e.g., a 1-log10 increase in CFU/mL or a 50% increase in OD).

      • And C is the time required for the control culture to reach the same growth point.

PAFE_Workflow Experimental Workflow for PAFE Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fungal Isolate Preparation C Drug Exposure A->C B Antifungal Drug Dilutions B->C D Drug Removal (Washing) C->D E Regrowth Monitoring D->E F PAFE Calculation (T - C) E->F

Caption: A schematic overview of the key steps involved in the in vitro determination of the post-antifungal effect (PAFE).

Comparative Analysis of Polyene PAFE

While direct, head-to-head comparative studies on the PAFE of Amphotericin B methyl ester hydrochloride against other polyenes are limited in the published literature, we can infer its potential performance based on its known in vitro activity and the established pharmacodynamic properties of the polyene class.

Polyene FormulationKey CharacteristicsExpected PAFE ProfileSupporting Rationale
Amphotericin B Methyl Ester Hydrochloride Water-soluble derivative of Amphotericin B.[7] In vitro studies suggest its antifungal activity is comparable to or slightly lower than that of Amphotericin B deoxycholate.[8][9]Expected to exhibit a significant, concentration- and exposure time-dependent PAFE. The duration may be slightly shorter than that of Amphotericin B deoxycholate at equivalent concentrations, reflecting its potentially lower intrinsic activity.The fundamental mechanism of action, ergosterol binding and membrane disruption, is retained.[10] The PAFE of polyenes is closely linked to this mechanism.
Amphotericin B Deoxycholate The conventional formulation of Amphotericin B.[11] Known for its potent, broad-spectrum antifungal activity, but also for its significant toxicity, particularly nephrotoxicity.[12][13]Demonstrates a prolonged and robust PAFE against a wide range of fungal pathogens, including Candida and Aspergillus species.[14][15][16] The duration of PAFE is directly proportional to the drug concentration and the length of exposure.[17]The extensive and persistent damage to the fungal cell membrane caused by this formulation leads to a prolonged period of growth suppression.
Liposomal Amphotericin B A lipid-based formulation designed to reduce the toxicity of Amphotericin B by encapsulating the active drug in liposomes.[11][18] This formulation alters the drug's pharmacokinetics, leading to higher peak plasma concentrations and a different tissue distribution profile.[13]Exhibits a significant PAFE, comparable to that of Amphotericin B deoxycholate. The unique delivery mechanism may influence the dynamics of drug-fungus interaction, but the ultimate effect on persistent growth inhibition is maintained.The liposomes act as a reservoir for the drug, which is then released at the site of infection. The active Amphotericin B molecule, once released, interacts with ergosterol in the same manner as the deoxycholate formulation, leading to a prolonged PAFE.

Mechanistic Insights into Polyene-Induced PAFE

The prolonged PAFE observed with polyene antifungals is a direct consequence of their mechanism of action. The binding of Amphotericin B to ergosterol in the fungal cell membrane is a high-affinity interaction that leads to the formation of stable pores.[19] Even after the removal of the external source of the drug, these pores can persist, leading to a continued leakage of essential ions and small molecules. This sustained disruption of cellular homeostasis prevents the fungus from resuming normal growth until the membrane damage can be repaired, a process that requires significant time and energy.

Polyene_Mechanism Mechanism of Polyene-Induced PAFE cluster_drug Drug Action cluster_cell Fungal Cell cluster_effect Outcome A Polyene Antifungal (e.g., Amphotericin B) B Ergosterol in Cell Membrane A->B Binds to C Pore Formation B->C Induces D Ion & Molecule Leakage C->D Causes E Cellular Damage D->E Leads to F Growth Inhibition E->F G Post-Antifungal Effect (Persistent Inhibition) F->G Persists after drug removal

Caption: The binding of polyenes to ergosterol initiates a cascade of events leading to persistent fungal growth inhibition, the basis of the PAFE.

Implications for Research and Drug Development

The assessment of PAFE is a critical component in the preclinical evaluation of novel antifungal agents. For derivatives of established drugs like Amphotericin B methyl ester hydrochloride, demonstrating a significant PAFE can provide a strong rationale for further development, even if the in vitro potency is slightly lower than the parent compound. A prolonged PAFE suggests the potential for less frequent dosing, which can be a major clinical advantage, especially for a drug class known for its toxicity.

For researchers, understanding the factors that influence PAFE, such as the specific fungal species, the growth phase of the fungus, and the composition of the culture medium, is essential for conducting meaningful and comparable studies.[20] The development of new polyene derivatives should include a thorough characterization of their PAFE profile as a key pharmacodynamic parameter.

Conclusion

Amphotericin B methyl ester hydrochloride, as a water-soluble derivative of Amphotericin B, is expected to exhibit a significant and clinically relevant post-antifungal effect. While direct comparative data is sparse, its shared mechanism of action with other polyenes provides a strong basis for this assertion. The PAFE of Amphotericin B deoxycholate and liposomal Amphotericin B is well-established and serves as a benchmark for the evaluation of new derivatives. The detailed experimental protocol provided in this guide offers a robust framework for conducting these critical assessments. As the landscape of invasive fungal infections continues to evolve, a comprehensive understanding of the pharmacodynamics of our antifungal armamentarium, including the post-antifungal effect, will be paramount in the development of safer and more effective therapeutic strategies.

References

  • Howarth, W. R., Tewari, R. P., & Solotorovsky, M. (1975). Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester. Antimicrobial Agents and Chemotherapy, 7(1), 58–63.
  • Ernst, E. J., Klepser, M. E., & Pfaller, M. A. (2000). Postantifungal effects of echinocandin, azole, and polyene antifungal agents against Candida albicans and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 44(4), 1108–1111.
  • Jordan, G. W., & Seet, E. C. (1978). Comparative susceptibility of Candida albicans to amphotericin B and amphotericin B methyl ester. Antimicrobial Agents and Chemotherapy, 13(3), 449–450.
  • Elleppola, A. N. B., & Samaranayake, L. P. (2001). Post-antifungal effect of polyene, azole and DNA-analogue agents against oral Candida albicans and Candida tropicalis isolates in HIV disease.
  • Howarth, W. R., Tewari, R. P., & Solotorovsky, M. (1975). Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester. Antimicrobial Agents and Chemotherapy, 7(1), 58-63.
  • Marcos-Zambrano, L. J., et al. (2022). Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting?. Journal of Fungi, 8(7), 723.
  • Espinel-Ingroff, A., & Fothergill, A. (2001). Effects of two different growth media on the postantifungal effect induced by polyenes on Candida species. Journal of Clinical Microbiology, 39(7), 2463–2467.
  • Howarth, W. R., Tewari, R. P., & Solotorovsky, M. (1975). Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester. Semantic Scholar.
  • Chryssanthou, E., & Cuenca-Estrella, M. (2004). Post-antifungal effect of amphotericin B and voriconazole against Aspergillus fumigatus analysed by an automated method based on fungal CO2 production: Dependence on exposure time and drug concentration. Journal of Antimicrobial Chemotherapy, 54(5), 940–943.
  • Vitale, R. G., Afeltra, J., & Meis, J. F. (2003). Evaluation of the post-antifungal effect (PAFE) of amphotericin B and nystatin against 30 zygomycetes using two different media. Journal of Antimicrobial Chemotherapy, 52(1), 80–85.
  • Gauthier, G. M., & Andes, D. R. (2021). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 34(4), e00224-20.
  • Marcos-Zambrano, L. J., et al. (2022). Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting?.
  • Lofgren, S., & Gasek, J. (2024). Amphotericin B.
  • Lew, M. A., & Levin, M. J. (1978). Reduced toxicity of amphotericin B methyl ester (AME) vs. amphotericin B and fungizone in tissue culture. Antimicrobial Agents and Chemotherapy, 14(4), 596–599.
  • Smith, D., & Yates, J. (2023).
  • Samaranayake, Y. H., et al. (2010). The post-antifungal effect (PAFE)
  • Cheung, E., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836.
  • Ellepola, A. N. B. (2012). Amphotericin B-Induced in vitro Postantifungal Effect on Candida Species of Oral Origin. Medical Principles and Practice, 21(5), 442–446.
  • Bonner, D. P., et al. (1975). Comparative Chemotherapeutic Activity of Amphotericin B and Amphotericin B Methyl Ester. Antimicrobial Agents and Chemotherapy, 7(6), 724–729.
  • Dismukes, W. E. (2006). Management of invasive fungal infections: a role for polyenes. Journal of Antimicrobial Chemotherapy, 57(3), 457–461.
  • Clemons, K. V., & Stevens, D. A. (1991). Comparative efficacies of amphotericin B lipid complex and amphotericin B deoxycholate suspension against murine blastomycosis. Antimicrobial Agents and Chemotherapy, 35(10), 2144–2146.
  • Patterson, T. F. (2005). Treatment of invasive aspergillosis: Polyenes, echinocandins, or azoles?. Mycoses, 48(s1), 18–24.
  • Wiederhold, N. P., et al. (2023). Efficacy assessments of EL219, a next-generation polyene antifungal, in immunosuppressed mice infected with drug-sensitive and drug-resistant Aspergillus isolates. Antimicrobial Agents and Chemotherapy, 67(12), e00833-23.
  • Marcos-Zambrano, L. J., et al. (2022). Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting?. MDPI.
  • Ellepola, A. N. B. (2012). Amphotericin B-induced in vitro postantifungal effect on Candida species of oral origin. Karger Publishers.
  • Smith, D., & Yates, J. (2024).
  • Ellepola, A. N. B. (2012). Amphotericin B-Induced in vitro Postantifungal Effect on Candida Species of Oral Origin. Karger Publishers.
  • Wikipedia contributors. (2024). Amphotericin B. Wikipedia.
  • Aslani, N., et al. (2022). Post-antifungal effect of the combination of anidulafungin with amphotericin B and fluconazole against fluconazole- susceptible and -resistant Candida albicans. Current Medical Mycology, 8(2), 24–30.
  • Adler-Moore, J. P., & Proffitt, R. T. (2016). Comparison between liposomal formulations of amphotericin B. Journal of Antimicrobial Chemotherapy, 71(suppl_1), i5–i13.
  • Dr. Germophile. (2020).
  • Denning, D. W. (2005). Measuring environmental fungal exposure. Medical Mycology, 43(Supplement_1), S19–S24.
  • Dismukes, W. E. (2011). Management of invasive fungal infections: a role for polyenes. Journal of Antimicrobial Chemotherapy, 66(3), 457–461.
  • Lakna. (2022). What is the Difference Between Amphotericin B and Liposomal Amphotericin B. Pediaa.com.
  • Moen, M. D., Lyseng-Williamson, K. A., & Scott, L. J. (2009). Amphotericin B Formulations: A Comparative Review of Efficacy and Toxicity. Drugs, 69(4), 361–392.
  • Al-Lami, H. (2023). Laboratory methods for measuring the growth rate of fungi.
  • Zumbuehl, A., et al. (2016). An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety. PLOS ONE, 11(9), e0162634.
  • Vandeputte, P., et al. (2020). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Journal of Fungi, 6(4), 221.
  • Mofoken, L. P., et al. (2024). Polyene-Based Derivatives with Antifungal Activities. Molecules, 29(16), 3789.
  • Carmody, M. J., et al. (2005). Biosynthesis of amphotericin derivatives lacking exocyclic carboxyl groups. Journal of Biological Chemistry, 280(40), 34420–34426.
  • Burke, M. D., & Carreira, E. M. (2024). Amphotericin B derivatives with improved therapeutic index. Illinois Experts.
  • Volmer, A. A., Szpilman, A. M., & Carreira, E. M. (2010). Synthesis and biological evaluation of amphotericin B derivatives. Natural Product Reports, 27(9), 1329–1349.
  • Clemons, K. V., & Stevens, D. A. (1991). Comparative efficacies of amphotericin B lipid complex and amphotericin B deoxycholate suspension against murine blastomycosis.
  • Taylor & Francis. (n.d.). Polyenes – Knowledge and References. Taylor & Francis.
  • EBSCO. (n.d.). Polyene antifungals. Research Starters.
  • Life Worldwide. (n.d.). Polyenes. Life Worldwide.
  • Samaranayake, Y. H., et al. (2010). The post-antifungal effect (PAFE)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.